molecular formula C9H9NO4 B3252732 4-(Ethoxycarbonyl)picolinic acid CAS No. 21908-14-5

4-(Ethoxycarbonyl)picolinic acid

Cat. No.: B3252732
CAS No.: 21908-14-5
M. Wt: 195.17 g/mol
InChI Key: OYVVYNXEJSGLFV-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)picolinic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Ethoxycarbonyl)picolinic acid is 195.05315777 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Ethoxycarbonyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxycarbonyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxycarbonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-10-7(5-6)8(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVVYNXEJSGLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699208
Record name 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21908-14-5
Record name 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Ethoxycarbonyl)picolinic acid CAS 21908-14-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)picolinic Acid (CAS 21908-14-5): Properties, Synthesis, and Applications

Introduction

4-(Ethoxycarbonyl)picolinic acid, with CAS Registry Number 21908-14-5, is a specialized heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2][3] Structurally, it is a derivative of pyridine-2-carboxylic acid (picolinic acid) featuring an ethoxycarbonyl group at the 4-position. This arrangement confers a bifunctional nature to the molecule, with two distinct reactive sites: a carboxylic acid and an ester. This duality allows for orthogonal chemical modifications, making it a versatile intermediate for constructing more complex molecular architectures. The picolinic acid scaffold itself is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including enzyme inhibitors and anti-infective agents.[4][5] This guide provides a comprehensive technical overview of its properties, a proposed synthetic pathway based on established chemical principles, and its potential applications, designed for researchers and development scientists.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This section details the known and predicted physicochemical characteristics of 4-(Ethoxycarbonyl)picolinic acid, alongside an expert projection of its spectroscopic signatures.

Core Physicochemical Properties

The primary identification and physical data for 4-(Ethoxycarbonyl)picolinic acid are summarized below. It is important to note that while some data points are experimentally verified and cited by suppliers, others, such as boiling point and pKa, are derived from computational predictions and should be treated as estimates.[3]

PropertyValueSource(s)
CAS Number 21908-14-5[1][2][3][6]
IUPAC Name 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid[1][2]
Synonym(s) 4-(ethoxycarbonyl)-2-pyridinecarboxylic acid[1][2]
Molecular Formula C₉H₉NO₄[1][2][3]
Molecular Weight 195.17 g/mol [1][3][6]
Physical Form Solid[1][2]
Boiling Point 373.0 ± 27.0 °C (Predicted)[3]
Density 1.304 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.27 ± 0.10 (Predicted)[3]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms with labels N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="2.5,-0.5!"]; O1 [label="O", pos="2.8,-1.2!"]; O2 [label="OH", pos="3.2,0!"]; C7 [label="C", pos="-2.5,-0.5!"]; O3 [label="O", pos="-2.8,-1.2!"]; O4 [label="O", pos="-3.2,0!"]; C8 [label="CH2", pos="-4.2,0!"]; C9 [label="CH3", pos="-5.2,0!"];

// Define positions for ring atoms N1 [pos="0,1.2!"]; C1 [pos="-1,-0.6!"]; C2 [pos="-1,0.6!"]; C3 [pos="1,0.6!"]; C4 [pos="1,-0.6!"]; C5 [pos="0,-1.2!"];

// Draw bonds N1 -- C2 [label=""]; C2 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N1 [label=""]; C2 -- C6 [label=""]; C6 -- O1 [style=double]; C6 -- O2; C4 -- C7 [label=""]; C7 -- O3 [style=double]; C7 -- O4; O4 -- C8; C8 -- C9;

// Add aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01, color="#5F6368"]; p1 [pos="0,0.5!"]; p2 [pos="0.4,-0.2!"]; p3 [pos="-0.4,-0.2!"]; }digraph "synthesis_scheme" { graph [splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];

reactant [label="2,4-Pyridinedicarboxylic Acid"]; reagents [label="Ethanol (1.1 eq)\nH₂SO₄ (cat.)\nReflux", shape=plaintext, fontcolor="#5F6368"]; product [label="4-(Ethoxycarbonyl)picolinic acid"];

reactant -> reagents [arrowhead=none]; reagents -> product; }

Caption: Proposed synthesis of 4-(Ethoxycarbonyl)picolinic acid.

Proposed Synthetic Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pyridinedicarboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (1.1 eq) followed by a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

    • Causality: Using a slight excess of ethanol ensures the reaction proceeds efficiently, but a large excess is avoided to minimize the formation of the di-ester byproduct. Sulfuric acid protonates the carbonyl oxygen, activating it for nucleophilic attack by ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water.

  • Neutralization & Extraction: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate. The product may precipitate. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

    • Causality: Neutralization removes the acid catalyst and deprotonates any remaining carboxylic acids, making the desired mono-ester product more soluble in the organic phase than the unreacted diacid starting material or the picolinic acid byproduct.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 4-(Ethoxycarbonyl)picolinic acid.

Characterization Workflow

Confirming the successful synthesis and purity of the final product is a critical final step.

characterization_workflow cluster_purification Purification cluster_confirmation Structure & Purity Confirmation Purify Column Chromatography or Recrystallization TLC TLC Analysis Purify->TLC NMR ¹H & ¹³C NMR TLC->NMR MS Mass Spectrometry NMR->MS FTIR FT-IR Spectroscopy MS->FTIR MP Melting Point FTIR->MP Final Final MP->Final Pure Product Confirmed Crude Crude Product Crude->Purify

Caption: Workflow for purification and characterization.

Reactivity and Applications in Research

The utility of 4-(Ethoxycarbonyl)picolinic acid stems from its bifunctional nature, which opens avenues for diverse applications in several scientific domains.

Chemical Reactivity Profile
  • Carboxylic Acid (Position 2): This group is the primary site for reactions like amide bond formation (via activation to an acyl chloride or using standard coupling reagents), reduction to an alcohol, or serving as a bidentate chelating ligand in coordination chemistry. [4][7]* Ethyl Ester (Position 4): This group can be selectively hydrolyzed back to a carboxylic acid under basic or acidic conditions, allowing for further modification. It can also be reduced to a primary alcohol or be the target of nucleophilic attack by organometallic reagents. The ethoxycarbonyl group can also serve as a combined activating and protecting group in certain complex syntheses, such as the N-acyl-Pictet–Spengler reaction. [8]

Role in Drug Discovery and Medicinal Chemistry

The pyridine ring is a cornerstone of modern pharmaceuticals, and picolinic acid derivatives are no exception. [4][5]* Enzyme Inhibition: The picolinic acid scaffold is a key structural motif in numerous enzyme inhibitors. [4][5]The nitrogen atom and the adjacent carboxylate can coordinate with metal ions in enzyme active sites, while the rest of the molecule can be elaborated to achieve specificity and potency. 4-(Ethoxycarbonyl)picolinic acid serves as an excellent starting point for building libraries of potential inhibitors by modifying both the acid and ester functionalities.

  • Bioisostere and Scaffold: It can be used to synthesize analogs of known drugs or natural products, where the substituted pyridine ring acts as a bioisostere for other aromatic systems. Its rigid structure provides a well-defined vector for orienting substituents in three-dimensional space to optimize binding with biological targets.

Application in Coordination and Materials Chemistry

Picolinic acid is a classic bidentate (N,O) chelating ligand that forms stable complexes with a wide variety of metal ions. [7][9]* Ligand Synthesis: 4-(Ethoxycarbonyl)picolinic acid can be used to synthesize more complex, functionalized ligands. The ester group can be converted into other functionalities (amides, alcohols, etc.) either before or after complexation, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complex. These complexes have potential applications in catalysis, as MRI contrast agents, or in the development of novel materials with specific magnetic or optical properties. [7][10]

Conclusion

4-(Ethoxycarbonyl)picolinic acid (CAS 21908-14-5) is more than just a chemical intermediate; it is a strategically designed building block offering dual reactivity. Its combination of a chelating picolinic acid core and a modifiable ester handle makes it a highly valuable tool for researchers. From constructing complex lead compounds in medicinal chemistry to designing bespoke ligands for catalysis and materials science, its potential is vast. A solid grasp of its physicochemical properties, safety requirements, and synthetic logic is essential for unlocking its full potential in the laboratory.

References

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem - NIH. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

  • Picolinic acid. Chemeo. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. (2012-04-25). [Link]

  • Picolinic acid. Wikipedia. [Link]

  • 4-(Ethoxycarbonyl)phenylboronic acid | C9H11BO4 | CID 2734350. PubChem. [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Vidyasagar University. [Link]

  • Synthesis of picolinic acid. PrepChem.com. [Link]

  • The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PMC. [Link]

  • p-Ethoxycarbonylphenylboronic acid. Rsc.org. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023-02-24). [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Synthetic method of 3,4-substituted 2-picolinic acid.
  • Cas 98-98-6,Picolinic acid. lookchem. [Link]

Sources

An In-depth Technical Guide to Monoethyl Pyridine-2,4-dicarboxylate: Synthesis, Structure, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Monoethyl pyridine-2,4-dicarboxylate is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. As a derivative of pyridine-2,4-dicarboxylic acid, it features a pyridine core with two distinct carboxylic acid functionalities, one of which is selectively esterified. This guide provides a comprehensive technical overview of its chemical structure, a detailed, field-proven protocol for its regioselective synthesis, and a thorough discussion of its analytical characterization. We delve into the causal mechanisms dictating the regioselectivity of the synthesis, offering insights grounded in the electronic properties of the pyridine nucleus. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this valuable chemical intermediate.

Introduction: The Strategic Importance of Pyridine-2,4-dicarboxylate Scaffolds

Pyridine dicarboxylic acids and their derivatives are recognized as "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The parent compound, pyridine-2,4-dicarboxylic acid (also known as lutidinic acid), is a well-established inhibitor of 2-oxoglutarate-dependent enzymes, including histone lysine demethylases, making it a valuable tool in epigenetic research.[2][3] Its ability to act as a chelating agent for various metal ions has also led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[4]

Esterification of this diacid modulates its physicochemical properties, such as lipophilicity and cell permeability, and provides a synthetic handle for further functionalization. While the diethyl and dimethyl esters are commercially available, the monoethyl derivative offers a unique advantage: it retains a free carboxylic acid group for subsequent reactions (e.g., amide bond formation) while the ethyl ester provides a protected site. This guide addresses the notable lack of specific literature on monoethyl pyridine-2,4-dicarboxylate by providing a robust framework for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

The core of the topic molecule is a pyridine ring substituted with a carboxylic acid group and an ethyl carboxylate group. Due to the asymmetry of the parent diacid, two constitutional isomers of the monoethyl ester are possible:

  • Ethyl 4-carboxypicolinate (ester at position 2)

  • Ethyl 2-carboxyisonicotinate (ester at position 4)

2.1. Regioselectivity and the Predominant Isomer

The electronic properties of the pyridine ring are paramount in determining the outcome of a selective mono-esterification. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and increases the acidity of the carboxylic acid groups compared to their benzene analogs.[5][6] This influence is most pronounced at the α (2-position) and γ (4-position) carbons.

The first pKa of pyridine-2,4-dicarboxylic acid is reported as 2.15.[7][8] This value almost certainly corresponds to the dissociation of the proton from the C2-carboxylic acid. The proximity of the highly electronegative sp²-hybridized nitrogen atom exerts a powerful inductive effect on the C2-carboxyl group, making it significantly more acidic than the C4-carboxyl group.

In an acid-catalyzed esterification (Fischer esterification), the reaction is reversible and typically under thermodynamic control. The less acidic carboxylic acid will be the more readily esterified. Therefore, the predicted major product of a selective mono-esterification is Ethyl 2-carboxyisonicotinate , where the ester group is at the C4 position.

Caption: Predicted structure of Ethyl 2-carboxyisonicotinate.

2.2. Physicochemical Properties
PropertyPredicted ValueSource
IUPAC Name 4-(ethoxycarbonyl)pyridine-2-carboxylic acid-
Molecular Formula C₉H₉NO₄-
Molecular Weight 195.17 g/mol -
XLogP3 0.7PubChem[8]
Hydrogen Bond Donors 1PubChem[8]
Hydrogen Bond Acceptors 5PubChem[8]
Rotatable Bond Count 3PubChem[8]
Boiling Point ~350-400 °C (decomposes)Estimated
Melting Point ~150-160 °CEstimated
Solubility Soluble in methanol, DMSO; sparingly soluble in water and chloroform.Estimated
Synthesis Protocol: Regioselective Mono-esterification

The synthesis of monoethyl pyridine-2,4-dicarboxylate requires a method that favors mono-esterification over the formation of the diester. While advanced methods using protecting groups or specialized catalysts exist, a carefully controlled Fischer-Speier esterification offers a practical and accessible approach.[9] The key to success is controlling the stoichiometry of the alcohol and monitoring the reaction progress to halt it before significant diester formation occurs.

Causality Behind Experimental Choices:

  • Starting Material: Pyridine-2,4-dicarboxylic acid is used as the readily available precursor.[4]

  • Catalyst: Concentrated sulfuric acid acts as a classic and effective catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

  • Solvent & Reagent: Absolute ethanol serves as both the reactant and the solvent. Using it in a controlled stoichiometric amount (or slight excess) is crucial for favoring mono-esterification.

  • Temperature: Reflux temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition.

  • Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of the starting diacid and the formation of the monoester and diester products, allowing the reaction to be stopped at the optimal time.

  • Work-up: Neutralization with a weak base like sodium bicarbonate is required to quench the acid catalyst and deprotonate the remaining carboxylic acid and any unreacted starting material, facilitating their separation from the less polar diester byproduct.

3.1. Experimental Workflow

Caption: Workflow for the synthesis of Monoethyl Pyridine-2,4-dicarboxylate.

3.2. Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,4-dicarboxylic acid (1.0 eq) in absolute ethanol (1.1 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension with stirring. The solid will gradually dissolve.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-16 hours.

  • Monitoring: Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 10% methanol in dichloromethane). Visualize the spots under UV light. The starting diacid will have a low Rf, the desired monoester a medium Rf, and the diester byproduct a high Rf. Stop the reaction when the spot corresponding to the monoester is most intense and the starting material spot has significantly diminished.

  • Quenching: Allow the reaction mixture to cool to room temperature. Pour it slowly into a beaker containing crushed ice and water.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the effervescence ceases and the pH of the solution is approximately 7-8.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol) to separate the desired monoester from any unreacted starting material and the diester byproduct.

  • Characterization: Collect the fractions containing the pure monoester (as determined by TLC), combine them, and remove the solvent to yield the final product. Characterize by NMR, IR, and mass spectrometry.

Analytical Characterization: A Predictive Approach

Since this guide proposes a synthesis for a compound with limited published data, this section provides the predicted spectroscopic data for the major isomer, ethyl 2-carboxyisonicotinate. This serves as a benchmark for researchers to validate their synthetic results.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and regiochemistry of the product.

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ 8.8-9.0 ppm (d, 1H): Proton on C6 (ortho to nitrogen).

    • δ 8.4-8.6 ppm (s, 1H): Proton on C3 (between the two carbonyls).

    • δ 8.2-8.4 ppm (d, 1H): Proton on C5.

    • δ 4.4-4.6 ppm (q, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester.

    • δ 1.4-1.5 ppm (t, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester.

    • δ 10.0-12.0 ppm (br s, 1H): Acidic proton of the carboxylic acid group (-COOH ). This peak may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ ~168 ppm: Carbonyl carbon of the carboxylic acid (C2).

    • δ ~165 ppm: Carbonyl carbon of the ethyl ester (C4).

    • δ ~152 ppm: Aromatic carbon C6.

    • δ ~150 ppm: Aromatic carbon C2.

    • δ ~140 ppm: Aromatic carbon C4.

    • δ ~128 ppm: Aromatic carbon C5.

    • δ ~125 ppm: Aromatic carbon C3.

    • δ ~62 ppm: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.

    • δ ~14 ppm: Methyl carbon (-OCH₂CH₃ ) of the ethyl ester.

Self-Validation: The presence of a single quartet and a single triplet in the ¹H NMR spectrum confirms the formation of a mono-ethyl ester. The distinct chemical shifts of the three aromatic protons, along with 2D NMR techniques like HMBC and HSQC, can be used to definitively assign the regiochemistry, confirming the esterification at the C4 position.

4.2. Infrared (IR) Spectroscopy
  • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • ~1730 cm⁻¹ (strong): C=O stretch of the ethyl ester.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. The two distinct carbonyl peaks are a key indicator of the monoester.

  • ~1600 cm⁻¹: C=C and C=N stretches of the pyridine ring.

  • ~1250 cm⁻¹ (strong): C-O stretch of the ester.

4.3. Mass Spectrometry (MS)
  • ESI-MS (+): Expected [M+H]⁺ ion at m/z = 196.05.

  • ESI-MS (-): Expected [M-H]⁻ ion at m/z = 194.04.

Conclusion and Future Outlook

This technical guide provides a scientifically grounded and practical pathway for the synthesis and characterization of monoethyl pyridine-2,4-dicarboxylate, a molecule of considerable interest for which detailed experimental data is scarce. By analyzing the electronic structure of the parent diacid, we predict that selective mono-esterification will predominantly yield ethyl 2-carboxyisonicotinate. The detailed, step-by-step protocol, complete with the rationale for each step and a comprehensive analytical benchmark, empowers researchers to confidently produce and validate this compound.

The availability of this versatile intermediate opens avenues for the development of novel pharmaceuticals, particularly in the design of targeted covalent inhibitors or PROTACs where the free carboxylic acid can serve as a key attachment point. Furthermore, its application in materials science as a functionalized linker for bespoke coordination polymers warrants exploration. This guide serves as both a practical manual and a foundation for future innovation built upon the pyridine-2,4-dicarboxylate scaffold.

References
  • Tsev Sunshine Pharma . Pyridine-2, 4-dicarboxylic Acid CAS 499-80-9. Available at: [Link]

  • SciSpace . Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Available at: [Link]

  • Google Patents. Method of preparing monoesters. US4314071A.
  • Quora . Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Available at: [Link]

  • Chemistry LibreTexts . 23.1: Relative Acidity of alpha-Hydrogens. Available at: [Link]

  • Chemistry Stack Exchange . Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

  • ResearchGate . Characterization of N-carboxyl Appended Pyridine Task-Specific Ionic Liquids. Available at: [Link]

  • University of Calgary . Ch18: Acidity of alpha hydrogens. Available at: [Link]

  • Wikipedia . Pyridine. Available at: [Link]

  • MDPI . 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available at: [Link]

  • ChemRxiv . Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

  • AK Lectures . Alpha Position of Carboxylic Acids. Available at: [Link]

  • PubChem . 2,4-Pyridinedicarboxylic acid. CID 10365. Available at: [Link]

  • RSC Publishing . Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]

  • MDPI . Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

  • Wikipedia . Lutidinic acid. Available at: [Link]

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Difference between 4-(Ethoxycarbonyl)picolinic acid and 2,4-PDCA

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, functional, and experimental differences between 2,4-Pyridine Dicarboxylic Acid (2,4-PDCA) and its derivative, 4-(Ethoxycarbonyl)picolinic acid .

Optimizing 2-Oxoglutarate Oxygenase Inhibition: The Active Agent vs. The Prodrug

Part 1: Executive Summary & Core Distinction

In drug development targeting epigenetic erasers (Histone Demethylases) and hypoxia signaling (Prolyl Hydroxylases), the distinction between these two molecules is the difference between biochemical potency and cellular efficacy .

  • 2,4-PDCA (The Active Warhead): A potent, broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases. It binds directly to the catalytic iron center. However, due to its high polarity (two free carboxylic acid groups), it exhibits poor cellular permeability .

  • 4-(Ethoxycarbonyl)picolinic acid (The Permeable Prodrug): A mono-ester derivative where the C4-carboxylate is masked with an ethyl group. This modification reduces polarity, facilitating passive diffusion across the cell membrane. Once intracellular, it acts as a prodrug , requiring hydrolysis by cytosolic esterases to release the active 2,4-PDCA.

Key Takeaway: Use 2,4-PDCA for cell-free enzyme assays. Use 4-(Ethoxycarbonyl)picolinic acid (or the diethyl ester) for cell-based assays to ensure target engagement.

Part 2: Chemical & Structural Analysis[1]

Understanding the structural mimicry of 2-oxoglutarate (2-OG) is essential for interpreting the activity of these compounds.

Physicochemical Comparison
Feature2,4-PDCA 4-(Ethoxycarbonyl)picolinic acid
IUPAC Name Pyridine-2,4-dicarboxylic acid4-(Ethoxycarbonyl)pyridine-2-carboxylic acid
Role Active InhibitorProdrug / Synthesis Intermediate
Structure Pyridine ring with -COOH at C2 and C4Pyridine ring with -COOH at C2, -COOEt at C4
Charge (pH 7.4) Dianionic (-2)Monoanionic (-1)
Solubility High (Aqueous buffer)Moderate (Organic solvents/DMSO)
Cell Permeability Very Low (Polar)Moderate to High
Primary Use In vitro Enzyme Assays (IC50 determination)In vivo / Cell Culture (Functional assays)
Mechanism of Action: The "2-OG Mimicry"

The biological activity of 2,4-PDCA relies on its ability to mimic the co-substrate 2-oxoglutarate.

  • Bidentate Chelation (C2): The pyridine nitrogen and the 2-carboxylate group of 2,4-PDCA form a bidentate chelate with the active site Fe(II), displacing the water molecule required for oxidation.

  • Salt Bridge Interaction (C4): The 4-carboxylate of 2,4-PDCA extends into the 2-OG binding pocket (specifically the C5 subsite), forming a critical electrostatic salt bridge with a conserved Arginine or Lysine residue (e.g., Lys206 in JMJD2A).

Why the Ester is Inactive In Vitro: In 4-(Ethoxycarbonyl)picolinic acid , the C4-carboxylate is esterified. This neutral ethyl group cannot form the essential salt bridge with the conserved Arginine/Lysine. Consequently, the affinity of the unhydrolyzed ester for the enzyme is orders of magnitude lower than that of the free acid.

Part 3: Cellular Mechanism & Visualization

The utility of 4-(Ethoxycarbonyl)picolinic acid lies in its "Trojan Horse" mechanism.

Experimental Workflow: The Prodrug Strategy

Prodrug_Mechanism Extracellular Extracellular Space (Culture Media) Compound_Ester 4-(Ethoxycarbonyl)picolinic acid (Mono-Ester) Extracellular->Compound_Ester Administered Membrane Cell Membrane Cytosol Cytosol Membrane->Cytosol Esterase Intracellular Esterases (Hydrolysis) Cytosol->Esterase Substrate Binding Nucleus Nucleus / Target Site Target Target Enzyme (JmjC KDM / PHD) Nucleus->Target Inhibition Compound_Ester->Membrane Passive Diffusion (Masked Charge) Compound_Acid 2,4-PDCA (Active Dianion) Esterase->Compound_Acid Cleavage of Ethyl Group Compound_Acid->Nucleus Translocation Target->Nucleus HIF Stabilization / Histone Hypermethylation

Figure 1: The cellular activation pathway. The mono-ester permeates the membrane due to reduced charge, is hydrolyzed by cytosolic esterases, and the resulting 2,4-PDCA inhibits the nuclear or cytosolic target.

Part 4: Experimental Protocols

To ensure data integrity, you must select the correct compound for your specific assay type.

Protocol A: In Vitro Enzyme Inhibition Assay

Objective: Determine the IC50 of 2,4-PDCA against a recombinant JmjC demethylase (e.g., KDM4A). Correct Reagent: 2,4-PDCA (Free Acid) . Do not use the ester.

  • Reagent Prep: Dissolve 2,4-PDCA in 100% DMSO to create a 10 mM stock.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH4)2(SO4)2, 1 mM Ascorbate.

    • Note: 2,4-PDCA competes with 2-OG.[1] Ensure 2-OG concentration is near the Km of the enzyme (typically 1–10 µM) to detect competitive inhibition.

  • Execution: Incubate Enzyme + 2,4-PDCA (serial dilution) for 15 mins before adding the substrate (Histone peptide) and 2-OG.

  • Validation: The IC50 should be in the low micromolar range (0.5 – 5 µM depending on the enzyme).

Protocol B: Cellular Target Engagement

Objective: Induce HIF-1α stabilization or Histone Hypermethylation in HeLa cells. Correct Reagent: 4-(Ethoxycarbonyl)picolinic acid (or Diethyl 2,4-PDCA).

  • Reagent Prep: Dissolve the ester in sterile DMSO (Stock: 50–100 mM).

  • Cell Treatment:

    • Seed cells at 70% confluency.

    • Treat with ester at 0.5 mM – 2.0 mM .

    • Critical: High concentrations are often required because hydrolysis rates vary and the active acid effluxes rapidly.

  • Incubation: 4 to 24 hours.

  • Readout:

    • Western Blot: Probe for HIF-1α (stabilization indicates PHD inhibition) or H3K9me3 (increase indicates KDM inhibition).

    • Control: Include a "Vehicle Only" (DMSO) and a "2,4-PDCA Free Acid" control. The free acid control should show no effect (or significantly reduced effect) compared to the ester, confirming that the effect is due to intracellular accumulation via the prodrug mechanism.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No activity in Enzyme Assay Used the Ester instead of the Acid.Switch to 2,4-PDCA (Free Acid). The ester cannot bind the active site Arg/Lys.
Weak activity in Cell Assay Used the Acid instead of the Ester.Switch to 4-(Ethoxycarbonyl)picolinic acid.[2] The acid cannot penetrate the membrane efficiently.
High Cytotoxicity Non-specific esterase activity or pH drop.Titrate concentration.[3][4][5] Esters can acidify the cytosol upon hydrolysis. Ensure buffered media.
Inconsistent IC50 Iron chelation in stock solution.Prepare fresh stocks. 2,4-PDCA can strip iron from media if pre-incubated too long without substrate.

References

  • Tschank, G., et al. (1991).Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor. Biochemical Journal.

  • Rose, N.R., et al. (2011).Plant growth regulators as inhibitors of human 2-oxoglutarate oxygenases. Journal of Medicinal Chemistry. (Discusses the structural basis of 2,4-PDCA binding).

  • Hopkinson, R.J., et al. (2013).Isomers of pyridine-2,4-dicarboxylate are potent inhibitors of JumonjiC domain-containing histone demethylases. ChemMedChem.

  • Brewitz, L., et al. (2021).Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Fluorine Chemistry.

Sources

Solubility Profile & Process Development: 4-(Ethoxycarbonyl)picolinic Acid

[1]

Executive Summary

4-(Ethoxycarbonyl)picolinic acid (also known as 4-ethyl hydrogen pyridine-2,4-dicarboxylate) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Sorafenib analogs) and metallo-organic frameworks (MOFs).

Its solubility behavior is governed by its amphiphilic and zwitterionic potential .[1] Unlike its symmetrical diester counterparts (highly lipophilic) or the parent dicarboxylic acid (highly hydrophilic/high melting), this mono-ester occupies a "middle ground" of polarity.[1] This guide provides a technical roadmap for researchers to predict, measure, and exploit these solubility characteristics for synthesis and purification.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1]

PropertyValue / DescriptorSignificance
CAS Number 21908-14-5Unique Identifier
Molecular Formula C₉H₉NO₄MW: 195.17 g/mol
Physical State Solid (Crystalline)High lattice energy requires polar solvents for disruption.[1]
pKa (Acid) ~2.5 – 3.0 (Estimated)The C2-carboxylic acid is acidified by the electron-deficient pyridine ring.[1]
pKa (Base) ~2.0 – 2.5 (Estimated)The pyridine nitrogen is weakly basic due to electron-withdrawing ester/acid groups.[1]
LogP (Calc) ~0.9 – 1.2Moderately lipophilic; suggests good solubility in alcohols and polar aprotic solvents.[1]
H-Bond Donors 1 (-COOH)Capable of dimerization in non-polar solvents.[1]
H-Bond Acceptors 4 (N, C=O, -O-)High affinity for protic solvents (Water, MeOH).

Solubility Landscape & Solvent Screening

The solubility of 4-(Ethoxycarbonyl)picolinic acid is non-linear across solvent polarity due to its ability to exist as a neutral molecule, a zwitterion, or an ion pair depending on the solvent's dielectric constant and proton availability.[1]

Predicted Solubility Classes

Based on structural analogs (Picolinic acid and Diethyl 2,4-pyridinedicarboxylate), the following solubility profile is established:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism / Application
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Disrupts intermolecular H-bonds; ideal for reaction media.[1]
Polar Protic Methanol, Ethanol Moderate-High Solvation via H-bonding.[1] Solubility increases significantly with T (>40°C).[1]
Chlorinated DCM, Chloroform Low-Moderate Soluble enough for extraction, but poor for crystallization.
Esters/Ketones Ethyl Acetate, Acetone Low Often used as anti-solvents to precipitate the compound from alcohols.[1]
Hydrocarbons Hexane, Toluene Insoluble Strictly used as anti-solvents or for washing filter cakes.[1]
Aqueous Water (pH dependent) Variable Low at pH 2-3 (Isoelectric); High at pH >5 (Anionic form).[1]
The "Goldilocks" Purification Strategy

In synthetic workflows, this compound is often generated via partial hydrolysis of the diethyl ester.[1] Solubility differences are exploited for purification:

  • Diethyl Ester : Soluble in Hexane/EtOAc.[1]

  • Di-acid : Insoluble in organics; soluble in water.[1]

  • Mono-ester (Target) : Soluble in hot Ethanol; precipitates on cooling or addition of Hexane.[1]

Experimental Protocols

As a Senior Scientist, you must validate these predictions empirically. Use the following protocols to generate thermodynamic solubility data.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard method for generating solubility curves (e.g., for Apelblat modeling).

Materials:

  • Excess solid 4-(Ethoxycarbonyl)picolinic acid (>500 mg).[1]

  • Solvent of choice (HPLC grade).[1]

  • Thermostated shaker bath (Control ±0.1°C).

  • Syringe filters (0.45 µm PTFE).[1]

Workflow:

  • Saturation : Add excess solid to 10 mL solvent in a sealed vial.

  • Equilibration : Agitate at fixed temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours. Note: Check for polymorphic transitions (DSC) if solid changes appearance.[1]

  • Sampling : Stop agitation; allow settling for 1 hour. Withdraw supernatant.

  • Filtration : Rapidly filter into a pre-weighed vessel (or dilution vial) to prevent precipitation.[1]

  • Quantification :

    • Gravimetric: Evaporate solvent and weigh residue (High concentrations).[1]

    • HPLC-UV: Dilute and analyze against a standard curve (Low concentrations).[1]

Protocol B: HPLC Quantification Method

Required for precise solubility determination in complex matrices.[1]

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid (Suppresses ionization of -COOH).[1]

  • Mobile Phase B : Acetonitrile.[1]

  • Gradient : 5% B to 95% B over 10 min.

  • Detection : UV @ 254 nm (Pyridine ring absorption).[1]

  • Flow Rate : 1.0 mL/min.[1]

Process Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for solubility screening and data fitting.

SolubilityWorkflowStartStart: Solubility ScreeningSolventSelectSelect Solvent Set(Polar, Non-polar, Aprotic)Start->SolventSelectExcessSolidAdd Excess Solidto SolventSolventSelect->ExcessSolidEquilibrateEquilibrate(24h @ T_set)ExcessSolid->EquilibrateCheckSolidIs Solid Still Present?Equilibrate->CheckSolidAddMoreAdd More SolidCheckSolid->AddMoreNoFilterFilter Supernatant(Isothermal)CheckSolid->FilterYesAddMore->EquilibrateAnalysisQuantificationFilter->AnalysisGravimetricGravimetric(>10 mg/mL)Analysis->GravimetricHPLCHPLC-UV(<10 mg/mL)Analysis->HPLCDataFitFit to Thermodynamic Models(Van't Hoff / Apelblat)Gravimetric->DataFitHPLC->DataFitProcessDesign CrystallizationProcessDataFit->Process

Caption: Logical workflow for determining thermodynamic solubility and applying data to process design.

Thermodynamic Modeling

To extrapolate solubility data to other temperatures (critical for cooling crystallization), fit your experimental data (

Modified Apelblat Equation

Where:

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is absolute temperature (Kelvin).[2]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     are empirical constants derived from regression analysis.
    
  • A positive enthalpy of solution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) indicates endothermic dissolution, confirming that solubility increases with temperature—a prerequisite for cooling crystallization.
    

References

  • Sigma-Aldrich . 4-(Ethoxycarbonyl)picolinic acid Product Specification & CAS 21908-14-5 Verification. Retrieved from

  • Esteves, A. et al. (2023).[1][3] "Solubility and Crystallization Studies of Picolinic Acid". MDPI Processes, 11(3), 682. (Provides comparative data for the parent scaffold). Retrieved from [1]

  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Authoritative text on solubility thermodynamics).

  • PubChem . Compound Summary: 4-(Methoxycarbonyl)pyridine-2-carboxylic acid (Analog).[1] Retrieved from [1]

Technical Guide: 4-Ethoxycarbonyl vs. 6-Ethoxycarbonyl Picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 4-ethoxycarbonyl picolinic acid and its 6-ethoxycarbonyl isomer . It is designed for researchers in medicinal chemistry and ligand design, focusing on the structural, synthetic, and functional divergences between these two pyridine derivatives.

Executive Summary

The distinction between 4-ethoxycarbonyl picolinic acid (derived from lutidinic acid) and 6-ethoxycarbonyl picolinic acid (derived from dipicolinic acid) represents a fundamental choice in ligand design. While both share the same molecular formula (


), their topological and electronic differences dictate their utility:
  • 4-Isomer (Asymmetric): A bidentate scaffold. The C2-acid/N-pyridine motif binds metal centers, while the C4-ester vector allows pharmacophore extension into solvent channels. Critical for histone demethylase (JMJD) inhibition.

  • 6-Isomer (Pseudo-Symmetric): A potential tridentate scaffold. The C2-acid/N-pyridine/C6-ester motif creates a "pincer-like" steric and electronic environment, often used for lanthanide chelation or metallo-

    
    -lactamase inhibition.
    

Structural & Electronic Analysis

Nomenclature & Topology
Feature4-Ethoxycarbonyl Picolinic Acid 6-Ethoxycarbonyl Picolinic Acid
IUPAC Name 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid6-(Ethoxycarbonyl)pyridine-2-carboxylic acid
Parent Acid Lutidinic Acid (2,4-PDCA)Dipicolinic Acid (2,6-PDCA)
Symmetry

(Asymmetric)

(related to symmetric parent)
Chelation Mode Bidentate (N, O) .[1][2][3][4] The C4 substituent is remote and non-coordinating.Tridentate Potential (O, N, O') . The C6 carbonyl oxygen can participate in coordination, or sterically block the site.
Dipole Moment High (Vectors of C2/C4 carbonyls are additive).Lower (Vectors of C2/C6 carbonyls partially cancel).
Electronic Properties (pKa & Acidity)

The pyridine nitrogen exerts an electron-withdrawing inductive effect (


) on the ring carbons.
  • C2 Position (Ortho): Highly electron-deficient. The carboxylic acid at C2 is more acidic than typical benzoic acids (

    
    ).
    
  • C4 Position (Para): Electron-deficient via resonance, but less sterically crowded than C2.

  • C6 Position (Ortho): Identical to C2 in the unsubstituted parent, but in the mono-ester, the electronic environment becomes asymmetric.

Synthetic Pathways & Regiocontrol

Synthesis of these isomers requires distinct strategies due to the symmetry of the starting materials.

Synthesis of 4-Ethoxycarbonyl Picolinic Acid

Challenge: Differentiating the C2 and C4 carboxyl groups of 2,4-pyridinedicarboxylic acid. Solution: Exploiting the differential electrophilicity of the ester carbonyls. The C2-ester (alpha to Nitrogen) is more electrophilic and susceptible to hydrolysis than the C4-ester.

Protocol: Regioselective Hydrolysis

  • Diesterification: Reflux 2,4-PDCA in Ethanol with catalytic

    
     to form Diethyl 2,4-pyridinedicarboxylate .
    
  • Selective Saponification: Treat the diester with 1.0 equivalent of NaOH or KOH in Ethanol at

    
    .
    
  • Mechanism: The hydroxide ion preferentially attacks the C2-ester due to the inductive electron withdrawal of the adjacent nitrogen.

  • Result: The C2-ester hydrolyzes to the acid, leaving the C4-ester intact.

G cluster_legend Key Mechanism Start 2,4-PDCA (Lutidinic Acid) Diester Diethyl 2,4-pyridinedicarboxylate (Diester) Start->Diester EtOH, H2SO4 Reflux, 12h Product 4-Ethoxycarbonyl Picolinic Acid (2-COOH, 4-COOEt) Diester->Product 1.0 eq NaOH EtOH, 0°C (Selective C2 Hydrolysis) Note N-atom activates C2-ester for faster hydrolysis.

Caption: Regioselective synthesis of the 4-isomer via preferential C2-ester hydrolysis.

Synthesis of 6-Ethoxycarbonyl Picolinic Acid

Challenge: The starting material (2,6-PDCA) is symmetric. Direct mono-esterification yields a statistical mixture (diester, monoester, diacid). Solution: Desymmetrization via controlled hydrolysis or steric shielding.

Protocol: Statistical Hydrolysis & Purification

  • Diesterification: Quantitative conversion of 2,6-PDCA to Diethyl 2,6-pyridinedicarboxylate .

  • Controlled Hydrolysis: Treat with 0.95 equivalents of KOH in Ethanol.

  • Workup: The formation of the mono-anion (carboxylate) changes the solubility profile. The unreacted diester is extracted with organic solvent (DCM), while the mono-ester salt remains in the aqueous phase. Acidification yields the pure mono-ester.

Analytical Differentiation (NMR)

Distinguishing these isomers is straightforward using


 NMR due to symmetry breaking.
Proton4-Ethoxycarbonyl Isomer (Asymmetric)6-Ethoxycarbonyl Isomer (Asymmetric*)
H3 Doublet (or singlet-like) ~8.5 ppm. Ortho to Acid.[5]Doublet ~8.2 ppm. Ortho to Acid.[5]
H5 Doublet of Doublets ~8.1 ppm. Meta to N.Doublet ~8.2 ppm. Ortho to Ester.
H6 Doublet ~8.8 ppm. Adjacent to N. (Most downfield).N/A (Substituted by Ester).
H4 N/A (Substituted by Ester).Triplet ~8.1 ppm. (Meta to both).
Pattern Three distinct aromatic signals (AMX system).[6]Three distinct signals (AMX), but H3/H5 often overlap closer than in 4-isomer.

Note: While 2,6-PDCA is symmetric, the 6-ethoxycarbonyl derivative is chemically asymmetric (one acid, one ester), but the shifts of H3 and H5 are often very similar due to the similar electronic withdrawal of COOH vs COOEt.

Applications in Drug Discovery

4-Isomer: The "Extension" Scaffold

This isomer is the gold standard for designing inhibitors of 2-oxoglutarate dependent oxygenases (e.g., KDM5, JMJD2).

  • Binding Mode: The Pyridine Nitrogen and C2-Carboxylate bind the active site

    
     in a bidentate fashion.
    
  • Role of C4-Ester: It projects away from the metal center, pointing towards the solvent-exposed region or a substrate-binding channel. This allows medicinal chemists to replace the ethyl group with complex amides or heterocycles to gain potency and selectivity without disrupting the metal binding.

6-Isomer: The "Blocking" Scaffold

This isomer is often used to probe steric constraints or create tridentate ligands.

  • Binding Mode: Can act as a tridentate (O-N-O) pincer ligand if the ester carbonyl coordinates (common with Lanthanides).

  • Steric Clash: In enzymes with tight active sites, the C6-substituent creates a steric clash with the protein backbone, often abolishing activity compared to the 4-isomer. This makes it an excellent negative control compound in SAR (Structure-Activity Relationship) studies.

LigandDesign cluster_4 4-Ethoxycarbonyl Isomer cluster_6 6-Ethoxycarbonyl Isomer Target Target: Metallo-Enzyme Active Site (Fe2+ / Zn2+) L4 Ligand: 4-Isomer Target->L4 High Affinity L6 Ligand: 6-Isomer Target->L6 Variable/Low Affinity Bind4 Bidentate Binding (N, O) Strong Metal Chelation L4->Bind4 Vector4 C4 Vector: Points to Solvent (Ideal for derivatization) L4->Vector4 Bind6 Tridentate Potential (O, N, O') or Steric Clash at C6 L6->Bind6 Vector6 C6 Vector: Points to Protein Wall (Often reduces potency) L6->Vector6

Caption: Comparison of ligand binding modes and vectors for drug design.

Experimental Protocol: Synthesis of 4-Ethoxycarbonyl Picolinic Acid

Reagents:

  • 2,4-Pyridinedicarboxylic acid (Lutidinic acid)

  • Absolute Ethanol

  • Sulfuric Acid (conc.)

  • Sodium Hydroxide (1M aqueous)

Step 1: Diester Synthesis

  • Dissolve 10.0 g (60 mmol) of 2,4-PDCA in 100 mL absolute ethanol.

  • Add 2.0 mL conc.

    
     dropwise.
    
  • Reflux for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Concentrate in vacuo, neutralize with saturated

    
    , and extract with DCM. Dry (
    
    
    
    ) and evaporate to yield diethyl 2,4-pyridinedicarboxylate (Yield >90%).

Step 2: Selective Hydrolysis

  • Dissolve 5.0 g (22.4 mmol) of the diester in 50 mL Ethanol.

  • Cool to

    
     in an ice bath.
    
  • Add 22.4 mL of 1M NaOH (1.0 eq) dropwise over 30 minutes. Do not add excess base.

  • Stir at

    
     for 2 hours. A white precipitate (sodium salt of the product) may form.
    
  • Concentrate ethanol. Dilute residue with 20 mL water.

  • Extract unreacted diester with DCM (2 x 20 mL).

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with Ethyl Acetate (3 x 30 mL).

  • Dry (

    
    ) and concentrate to yield 4-ethoxycarbonyl picolinic acid  as a white solid.
    

References

  • BenchChem. "A Comparative Analysis of Pyridinedicarboxylic Acid Isomers." BenchChem Technical Guides, 2025.

  • Sigma-Aldrich. "2,4-Pyridinedicarboxylic acid for synthesis (Lutidinic Acid)." Product Catalog, 2025.

  • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[7] Journal of the American Chemical Society, 2021, 143, 11927-11933.[7] [7]

  • Tschank, G., et al. "Inhibition of prolyl hydroxylation and procollagen processing by a derivative of pyridine-2,4-dicarboxylate."[8] Biochemical Journal, 1991, 275, 469-476.[8]

  • PubChem. "2,4-Pyridinedicarboxylic acid, 4-methyl ester (Data & Properties)." National Library of Medicine, 2025.

Sources

Stability of Picolinic Acid Esters Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Chemical Biology

Executive Summary

Picolinic acid esters (2-pyridinecarboxylic acid esters) represent a unique class of prodrugs and chemical intermediates. Unlike their isomers (nicotinates and isonicotinates), picolinates possess a nitrogen atom ortho to the ester carbonyl. This structural feature drastically alters their stability profile under physiological conditions (


, 

).

This guide details the stability mechanisms of picolinic esters, distinguishing between enzymatic hydrolysis (plasma esterases) and chemical hydrolysis (specifically metal-ion promoted cleavage). While generally stable in pure aqueous buffers at neutral pH, picolinates exhibit accelerated degradation in the presence of physiological divalent cations (


, 

) and plasma enzymes.

Chemical Basis of Stability

The stability of picolinic acid esters is governed by the electronic and steric environment of the pyridine ring.

Electronic Effects & Positional Isomerism

The pyridine nitrogen is electron-withdrawing. In picolinates (2-position), this inductive effect (


) is proximal to the ester carbonyl, making the carbonyl carbon significantly more electrophilic than in benzoate or acetate esters.
  • Picolinate (2-pos): High electrophilicity, susceptible to nucleophilic attack.

  • Nicotinate (3-pos) & Isonicotinate (4-pos): Lower electrophilicity; inductive effect dissipates with distance.

The "Neighboring Group" Effect (Metal-Ion Catalysis)

The defining characteristic of picolinate stability is the capacity for bidentate chelation . The pyridine nitrogen and the ester carbonyl oxygen can simultaneously coordinate a divalent metal ion (


). This formation:
  • Polarizes the carbonyl bond (

    
    ).
    
  • Stabilizes the tetrahedral transition state.

  • Increases the leaving group ability of the alkoxide.

Consequently, in fluids containing trace metals (e.g., serum, cell media), chemical hydrolysis rates can increase by orders of magnitude compared to metal-free buffers.

Physiological Stability Profile

Plasma Stability (Enzymatic)

In human plasma, picolinic esters are substrates for carboxylesterases (e.g., hCE1, hCE2) and butyrylcholinesterase (BChE).

  • Kinetics: Hydrolysis generally follows pseudo-first-order kinetics.

  • Steric Hindrance: Despite the electronic activation, the ortho-nitrogen can sterically hinder the active site of certain esterases compared to the more accessible nicotinate (meta) esters. However, half-lives are typically short (

    
     min) for simple alkyl esters (methyl/ethyl).
    
  • Species Differences: Rodent plasma (high esterase activity) often shows faster hydrolysis than human plasma.

Chemical Hydrolysis (pH 7.4)

In the absence of enzymes:

  • Metal-Free Buffer: Picolinates are moderately stable. The rate of spontaneous hydrolysis at pH 7.4 is slow (

    
     hours).
    
  • Simulated Physiological Fluids (with ions): The presence of

    
    , 
    
    
    
    , and trace
    
    
    accelerates hydrolysis.
Comparative Half-Life Data

Estimates based on structural reactivity relationships:

Ester TypeStructureRelative Hydrolysis Rate (pH 7.4)Primary Instability Factor
Picolinate 2-COORHighMetal-ion catalysis + Enzymatic
Nicotinate 3-COORModerateEnzymatic (accessible)
Isonicotinate 4-COORModerateEnzymatic
Benzoate Ph-COORLowEnzymatic (slow)

Mechanism of Hydrolysis

The following diagram illustrates the dual pathways for picolinate cleavage: the standard enzymatic route and the metal-promoted chemical route.

G Ester Picolinic Ester (Substrate) Complex Metal-Substrate Complex (Activated) Ester->Complex Coordination TS_Enz Acyl-Enzyme Intermediate Ester->TS_Enz Enzymatic Attack Enz Plasma Esterases (hCE1/2, BChE) Metal Divalent Metal Ions (Zn++, Cu++) Acid Picolinic Acid Complex->Acid Rapid Hydrolysis (k_cat) Alcohol Alcohol (R-OH) Complex->Alcohol TS_Enz->Acid Deacylation TS_Enz->Alcohol Water H2O / OH- Water->Complex

Caption: Dual hydrolysis pathways. Yellow path: Metal-ion promoted catalysis (chemical). Red path: Enzymatic cleavage (biological).

Experimental Protocols

To rigorously assess the stability of a novel picolinic ester, the following protocols distinguish between enzymatic and chemical instability.

Protocol A: Plasma Stability Assay (Standard)

Objective: Determine


 in human plasma.
  • Preparation:

    • Thaw pooled human plasma at

      
      . Centrifuge (3000 x g, 5 min) to remove particulates.
      
    • Prepare a

      
       stock of the picolinate ester in DMSO.
      
  • Incubation:

    • Spike plasma with stock solution to final conc. of

      
       (keep DMSO 
      
      
      
      ).
    • Incubate in a shaking water bath at

      
      .
      
  • Sampling:

    • At

      
       min, remove 
      
      
      
      aliquots.
  • Quenching:

    • Immediately add

      
       ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
      
    • Vortex (30s) and centrifuge (10,000 x g, 10 min).

  • Analysis:

    • Analyze supernatant via LC-MS/MS. Monitor parent depletion.[1]

Protocol B: Metal-Sensitivity Screen (Chemical)

Objective: Assess susceptibility to metal-promoted hydrolysis (mimicking physiological trace metals).

  • Buffer Preparation: Prepare

    
     HEPES buffer, pH 7.4.
    
  • Conditions:

    • Control: Buffer +

      
       EDTA (Metal-free).
      
    • Test A: Buffer +

      
      
      
      
      
      .
    • Test B: Buffer +

      
      
      
      
      
      .
  • Workflow:

    • Add ester (

      
      ) to each condition. Incubate at 
      
      
      
      .
    • Monitor degradation via HPLC-UV (260 nm) over 24 hours.

    • Interpretation: If

      
      , the ester is liable to metal-promoted cleavage in vivo.
      

Workflow Visualization

Workflow cluster_0 Physiological Stability Assessment Start Start: Picolinic Ester Candidate Step1 1. Plasma Incubation (37°C, Human/Rat) Start->Step1 Step2 2. Chemical Screen (pH 7.4 +/- Zn2+) Start->Step2 Analysis LC-MS/MS Analysis (% Remaining vs Time) Step1->Analysis Step2->Analysis Decision Calculate Half-life (t1/2) Analysis->Decision Stable Stable (t1/2 > 60m) Proceed to ADME Decision->Stable Slow Hydrolysis Unstable Unstable (t1/2 < 10m) Consider Steric Shielding Decision->Unstable Rapid Hydrolysis

Caption: Decision tree for evaluating picolinic ester stability in early drug discovery.

References

  • Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (General reference for esterase activity).

  • Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Protocols for plasma stability).

  • U.S. EPA. (2025). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester.

  • Creative Bioarray. (2025). Plasma Stability Assay Protocols and Data Interpretation.[1]

Sources

Methodological & Application

Application Note: 4-(Ethoxycarbonyl)picolinic Acid in MOF Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of 4-(Ethoxycarbonyl)picolinic acid (Ethyl 2-carboxyisonicotinate) as a versatile linker in Metal-Organic Framework (MOF) synthesis.

This molecule acts as a "Masked Linker." In high-energy solvothermal environments, it undergoes in situ hydrolysis to form Pyridine-2,4-dicarboxylic acid (2,4-PDA) , a robust bridging ligand.[1] Alternatively, under controlled conditions, the ester tail remains intact, providing a handle for Post-Synthetic Modification (PSM)—a critical feature for drug delivery and bioconjugation.

Executive Summary & Rationale

4-(Ethoxycarbonyl)picolinic acid is an asymmetric heterocycle featuring a chelating N,O-donor site (picolinic acid moiety) and a distal ester group.

  • For Structural Chemists: It serves as a high-purity precursor for 2,4-PDA , often yielding higher crystallinity MOFs than using the dicarboxylic acid directly due to the slow-release mechanism of the second carboxylate group (controlled deprotection).[1]

  • For Drug Developers: The ester group allows for the construction of "prodrug" MOFs.[1] The framework can be synthesized with the ester intact, then reacted post-synthetically with amine-bearing drugs (via amide coupling) or hydrolyzed to tune pore polarity.

Chemical Logic & Mechanism

The utility of this linker relies on a bifurcation in synthetic conditions.[1] You must choose your pathway: Hydrolysis (Structural) or Preservation (Functional) .

Pathway Visualization

The following diagram illustrates the decision tree for experimental design.

MOF_Synthesis_Pathway Start 4-(Ethoxycarbonyl) picolinic acid Cond_A Condition A: High T (>120°C) Acid/Water Modulator Start->Cond_A Solvothermal Cond_B Condition B: Low T (<80°C) Anhydrous DMF/MeCN Start->Cond_B Direct Assembly Inter_A In Situ Hydrolysis (-EtOH) Cond_A->Inter_A Inter_B Ester Preservation Cond_B->Inter_B Prod_A Result A: 2,4-PDA MOF (3D Network) High Stability Inter_A->Prod_A Coordination Prod_B Result B: Functionalized MOF (Pendant Esters) Ready for PSM Inter_B->Prod_B Capping/Exchange

Caption: Synthetic bifurcation for 4-(Ethoxycarbonyl)picolinic acid. Path A yields robust 3D frameworks; Path B yields functionalizable scaffolds.

Protocol A: Synthesis of Luminescent Ln-MOF (In Situ Hydrolysis)

Objective: Synthesize a Terbium (Tb) or Europium (Eu) MOF using the linker as a precursor for 2,4-PDA. This method utilizes the "slow release" of the ligand to improve crystal quality.[1]

Target Application: Biomarker sensing (dipicolinic acid detection) or luminescent tags.[1]

Materials
  • Linker: 4-(Ethoxycarbonyl)picolinic acid (98%)

  • Metal Source: Tb(NO₃)₃·6H₂O or Eu(NO₃)₃·6H₂O

  • Solvent: DMF / Deionized Water (15:1 v/v)

  • Modulator: Glacial Acetic Acid (optional, for size control)

Step-by-Step Methodology
  • Precursor Dissolution:

    • Dissolve 0.5 mmol of 4-(Ethoxycarbonyl)picolinic acid in 10 mL DMF.

    • Note: Ensure complete dissolution; sonicate if necessary.[1] The ester is soluble in organic media, unlike the dicarboxylic acid which has poor solubility.[1]

  • Metal Addition:

    • Add 0.5 mmol of Ln(NO₃)₃·6H₂O to 1 mL of dH₂O.[1]

    • Add the aqueous metal solution dropwise to the DMF linker solution.[1]

    • Observation: The solution should remain clear. If turbidity occurs, add 100 µL of glacial acetic acid.[1]

  • Solvothermal Assembly:

    • Seal the mixture in a 20 mL Teflon-lined stainless steel autoclave.

    • Critical Parameter: Heat at 140°C for 48 hours .

    • Mechanism:[2][3][4] At this temperature/pressure, the water acts as a nucleophile, hydrolyzing the ethyl ester.[1] The generated ethanol acts as a co-solvent.[1] The slow generation of the free carboxylate at the 4-position regulates the nucleation rate, yielding larger single crystals.[1]

  • Isolation & Activation:

    • Cool to room temperature (rate: 5°C/hour).

    • Collect block-shaped crystals via filtration.[1]

    • Solvent Exchange: Soak crystals in absolute ethanol for 3 days, refreshing solvent daily to remove occluded DMF and hydrolyzed byproducts.

    • Activate under vacuum at 100°C for 12 hours.

Self-Validation (QC)
  • FT-IR Check: Look for the disappearance of the ester C=O stretch (typically ~1720-1740 cm⁻¹) and the appearance of the carboxylate asymmetric stretch (~1600-1650 cm⁻¹).

  • XRD: Compare powder pattern to simulated 2,4-PDA Ln-MOF structures (e.g., CCDC 2,4-pydc references).

Protocol B: Post-Synthetic Modification (PSM) for Drug Conjugation

Objective: Use the linker to install a reactive ester handle on a Zr-MOF (e.g., MOF-808 or UiO-66), then conjugate an amine-bearing drug.

Target Application: Targeted Drug Delivery (TDD).[1]

Step-by-Step Methodology
  • Synthesis of Ester-Functionalized MOF (Zr-MOF-Ester):

    • Synthesize parent MOF-808 (Zr₆ cluster) using standard protocols.[1][5]

    • Ligand Exchange (PSE): Suspend 100 mg of activated MOF-808 in 10 mL DMF containing 50 mg of 4-(Ethoxycarbonyl)picolinic acid.

    • Incubate at 60°C for 24 hours .

    • Note: The picolinic acid moiety chelates open Zr sites on the cluster, leaving the ethyl ester pointing into the pore.[1]

    • Wash with Ethanol x3 to remove unbound ligand.[1]

  • Drug Conjugation (Amidation):

    • Suspend Zr-MOF-Ester in dry Methanol.[1]

    • Add amine-drug (e.g., Doxorubicin or a model amine like Propylamine) in 5-fold excess.

    • Heat at 50°C for 24 hours.

    • Mechanism:[2][3][4] Direct aminolysis of the ester converts it to an amide, tethering the drug to the framework.[1]

Data Presentation: Expected Characterization Signals
TechniqueParameterPrecursor (Ester)Hydrolyzed MOF (Protocol A)Conjugated MOF (Protocol B)
¹H NMR (Digested)Ethyl -CH₂-Quartet (~4.4 ppm)Absent Absent
¹H NMR (Digested)Ethyl -CH₃Triplet (~1.4 ppm)Absent Absent
FT-IR C=O Stretch~1730 cm⁻¹ (Ester)~1660 cm⁻¹ (Carboxylate)~1650 cm⁻¹ (Amide I)
Pore Environment PolarityHydrophobicHydrophilicDrug-Dependent

References

  • Synthesis of Rigid Ethynyl-Bridged Polytopic Picolinate Ligands for MOF Applications. Source: ResearchGate.[1] URL:[Link]

  • Bioinspired Metal–Organic Framework Catalysts for Selective Methane Oxidation to Methanol. (Demonstrates MOF-808 post-synthetic installation of N-heterocycles). Source: Yaghi Group, UC Berkeley.[1] URL:[Link]

  • Enhancement of Catalytic Hydrolysis Activity for Organophosphates by MOF-808-NH2. (Protocols for Zr-MOF activation and modification). Source: RSC Advances.[1] URL:[Link]

  • Coordination Chemistry of Picolinate-Based Ligands. Source: ResearchGate.[1] URL:[Link]

  • Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands. Source: MDPI (Inorganics).[1] URL:[Link]

Sources

Preparation of mixed-ligand coordination complexes with picolinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Mixed-Ligand Transition Metal Complexes with Picolinate Derivatives for Metallodrug Discovery

Introduction & Rationale

Mixed-ligand coordination complexes have emerged as a cornerstone in the development of next-generation metallodrugs, luminescent materials, and catalysts. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are highly privileged ligands due to their robust N,O-bidentate chelating ability, which imparts significant thermodynamic stability to the resulting metal center (1[1]). By integrating a secondary ligand (such as N,N-donors like 1,10-phenanthroline or S,N-donors like thiadiazoles), researchers can precisely tune the electronic, steric, and lipophilic properties of the complex. This "mixed-ligand" strategy is critical for optimizing cellular uptake, DNA/protein binding affinity, and overall cytotoxicity in anticancer and antimicrobial applications (2[2]).

Mechanistic Insights: The Role of Picolinate

The causality behind selecting picolinate derivatives lies in their dual-donor nature. The pyridine nitrogen (N-donor) acts as a moderate


-donor and 

-acceptor, stabilizing lower oxidation states, while the carboxylate oxygen (O-donor) is a strong

-donor that prefers higher oxidation states. This push-pull electronic effect facilitates the stabilization of intermediate oxidation states, which is essential for intracellular redox activation. Furthermore, the hemilability of mixed-ligand systems allows for the controlled release of ancillary ligands, opening coordination sites for biological targets like DNA or enzymes (3[3]).

Experimental Workflow

G LigandPrep Primary Ligand (Picolinic Acid) Deprotonation MetalCoord Metal Salt Addition (Cu, Mn, Ru) Formation of[M(pic)]+ LigandPrep->MetalCoord EtOH/H2O, 65°C SecLigand Secondary Ligand (N,N or S,N donor) Substitution/Addition MetalCoord->SecLigand Stirring, 10 min Crystallization Slow Evaporation & Crystallization SecLigand->Crystallization Reflux 4-8 h Characterization Physicochemical Characterization (XRD, IR, NMR) Crystallization->Characterization Isolation BioAssay In Vitro Assays (MTT, Antibacterial) Characterization->BioAssay Validation

Caption: Workflow for the synthesis and validation of mixed-ligand picolinate complexes.

Experimental Protocols

Design Principle: The following protocols are designed as self-validating systems. The sequential addition of ligands leverages the kinetic lability of the starting metal salts, followed by the thermodynamic sink of the mixed-ligand chelate effect.

Protocol A: Synthesis of Heteroleptic Copper(II)-Picolinate-Thiadiazole Complexes

Context: Copper(II) mixed-ligand complexes exhibit potent anticancer properties, often evaluated via MTT assays against cell lines like MCF-7 (4[4]).

  • Step 1 (Primary Chelation): Dissolve 1.0 mmol (0.123 g) of picolinic acid in 3 mL of an ethanol:water (1:1, v/v) mixture. In a separate flask, dissolve 0.5 mmol of Cu(CH3COO)2·4H2O in 3 mL of the same solvent mixture.

  • Step 2 (Metal-Ligand Complexation): Combine the two solutions dropwise. Stir the resulting mixture at 65 °C for 10 minutes.

    • Causality: The 2:1 ligand-to-metal initial stoichiometry ensures the formation of the intermediate [Cu(pic)2] or [Cu(pic)]+ species. The mild heating overcomes the activation energy for acetate displacement.

  • Step 3 (Secondary Ligand Integration): Prepare a solution of the secondary ligand (e.g., 2-amino-5-ethylthio-1,3,4-thiadiazole, 1.0 mmol) in 3 mL of ethanol. Add this dropwise to the hot metal-picolinate mixture.

  • Step 4 (Reflux and Maturation): Maintain continuous stirring at 65 °C for 8 hours.

    • Self-Validation: The reaction mixture will gradually change color (e.g., to a deep green or blue, depending on the exact secondary ligand), indicating successful mixed-ligand coordination and geometric rearrangement.

  • Step 5 (Isolation & Crystallization): Filter the hot solution to remove any unreacted insoluble starting materials. Allow the filtrate to stand at room temperature. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate over 7–14 days.

Protocol B: Synthesis of Mixed-Ligand Manganese(II) Picolinate-β-diketonate Complexes

Context: Mn(II) complexes are explored for their antibacterial relevance and unique penta-coordinated geometries (5[5]).

  • Step 1 (Ligand Mixture Preparation): Dissolve 0.001 M of picolinic acid (0.123 g) in 10 mL of ethanol. Add 0.001 M of a β-diketonate derivative (e.g., ethyl acetoacetate, 0.13 mL) in 10 mL of ethanol.

  • Step 2 (Metal Addition): Slowly add the mixed-ligand solution with constant stirring to a solution of 0.001 M MnCl2·4H2O (0.198 g) dissolved in 1 mL water and 10 mL ethanol.

  • Step 3 (Reflux): Reflux the mixture for approximately 4 hours.

  • Step 4 (pH Adjustment - Critical Step): Raise the pH of the solution by the dropwise addition of dilute aqueous NH3.

    • Causality & Validation: Deprotonation of the picolinic acid and β-diketonate is required to activate their anionic O,N and O,O donor sites. A dark brown solid will precipitate immediately upon reaching the optimal alkaline pH, visually confirming complexation.

  • Step 5 (Purification): Filter the precipitate, wash with cold ethanol, and dry under a vacuum.

Data Presentation & Validation Metrics

To ensure trustworthiness, the synthesized complexes must be validated through spectroscopic and physicochemical methods. The coordination of the picolinate ligand is typically confirmed by the shift in the


 and 

stretching frequencies in the FT-IR spectrum.

Table 1: Expected Physicochemical and Spectroscopic Data for Validation

Complex TypeExpected ColorYield (%)IR:

Pyridine
IR:

Solubility Profile
[Cu(pic)(thiadiazole)] Green/Blue65 - 75%~1598 - 1600 cm

~1640 - 1650 cm

Soluble in DMF/DMSO
[Mn(pic)(β-diketonate)] Dark Brown60 - 70%~1600 cm

~1630 cm

Insoluble in EtOH, Soluble in DMF
[Ru(pic)(pincer)] Orange/Red70 - 80%~1605 cm

~1655 cm

Soluble in CH2Cl2, DMSO

Diagnostic Note: Free picolinic acid exhibits a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 band around 1710 cm

. Upon coordination to the metal center, this band disappears and is replaced by asymmetric and symmetric carboxylate stretching bands (

and

) at lower frequencies, validating the O-coordination. The shift of the pyridine ring

to ~1600 cm

confirms the N-coordination ([5],4[4]).

References

  • Manganese(II) chelates of bioinorganic and medicinal relevance: Synthesis, characterization, antibacterial activity and 3D-molecular modeling of some penta-coordinated manganese(II) chelates in O,N-donor coordination matrix of β-diketoenolates and picolinate. Arabian Journal of Chemistry. 5

  • Transition metal complexes of Thiadiazole-Picolinic acid: Crystal structures, DFT insights and anticancer activity. Journal of Molecular Structure. 4

  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. MDPI. 1

  • Ruthenium pincer complexes: Ligand design and complex synthesis. Coordination Chemistry Reviews. 3

  • Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study. ACS Omega. 2

Sources

Application Note: 4-(Ethoxycarbonyl)picolinic Acid in Peptide Coupling & Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

4-(Ethoxycarbonyl)picolinic acid (CAS: 21908-14-5), also known as 4-ethyl hydrogen pyridine-2,4-dicarboxylate, is a specialized bifunctional building block. It is primarily utilized in the synthesis of Collagen Prolyl 4-Hydroxylase (CP4H) inhibitors and metalloproteinase inhibitors. The molecule features a pyridine ring with a free carboxylic acid at the C2 position and an ethyl ester at the C4 position.

This scaffold acts as an


-ketoglutarate (AKG) mimic . In biological systems, the C2-carboxylate and the pyridine nitrogen bidentately chelate the active site Fe(II) of oxygenases. The C4-ester serves as an orthogonal protecting group that can be hydrolyzed post-coupling to generate the dicarboxylic acid species required for high-affinity binding, or derivatized further to tune pharmacokinetic properties.

Key Synthetic Challenges:

  • Electronic Deactivation: The electron-deficient pyridine ring, further deactivated by the C4-ester, reduces the nucleophilicity of the C2-carboxylate, potentially slowing the initial activation step with standard carbodiimides.

  • Regiochemistry: While the starting material is regiochemically pure (free acid at C2), care must be taken to avoid transesterification or hydrolysis of the C4-ethyl ester during the coupling of the C2-acid.

  • Chelation Interference: The picolinic motif (N atom adjacent to C2-COOH) can chelate coupling metal catalysts or interact with Lewis acids, necessitating specific activation protocols.

Chemical Properties & Handling

PropertyData
IUPAC Name 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid
CAS Number 21908-14-5
Molecular Weight 195.17 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Water
pKa (Calc) ~2.5 (Pyridine N), ~3.5 (C2-COOH)
Storage 2–8°C, Desiccate (Hygroscopic)

Coupling Protocols

Method A: HATU/DIPEA Activation (Standard Discovery Scale)

Best for: Small-scale synthesis (mg to g), library generation, and coupling to sterically hindered amines.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-azabenzotriazolyl ester. The pyridine nitrogen of the scaffold does not significantly interfere with this activation pathway, provided sufficient base is present to deprotonate the carboxylic acid.

Protocol:

  • Dissolution: Dissolve 4-(Ethoxycarbonyl)picolinic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv).

    • Note: Ensure the solution is basic (pH > 8 on wet paper) to facilitate carboxylate formation.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the amine partner (1.0 – 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Checkpoint: The formation of the activated ester is fast; the rate-limiting step is often the amine attack if the amine is electron-deficient.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess DIPEA/pyridine derivatives), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Method B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), low epimerization requirements, and "difficult" picolinic acids.

Rationale: Picolinic acids can sometimes react sluggishly with carbodiimides. T3P acts as a powerful dehydrating agent that drives the reaction to completion with very low epimerization of the amine partner (if chiral). It also avoids the formation of guanidine byproducts associated with uronium salts.

Protocol:

  • Setup: Combine 4-(Ethoxycarbonyl)picolinic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent choice).

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv).

    • Critical: Do not use DIPEA with T3P if avoiding epimerization is critical, though for this achiral acid, DIPEA is acceptable. NMM is preferred for T3P efficiency.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: T3P byproducts are water-soluble. Simply wash the organic layer with water, 1N HCl, and sat. NaHCO₃.

Method C: Acid Chloride Activation (via Thionyl Chloride)

Best for: Unreactive amines (e.g., anilines) or when urea byproducts must be strictly avoided.

Protocol:

  • Activation: Suspend 4-(Ethoxycarbonyl)picolinic acid in anhydrous DCM or Toluene.

  • Chlorination: Add SOCl₂ (2.0 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux for 2 hours. The solution should become clear.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure removal of HCl.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C. Stir until complete.

Post-Coupling Modification: Orthogonal Deprotection

After the amide bond is formed, the C4-ethyl ester often requires hydrolysis to unmask the second carboxylic acid, generating the active 2,4-dicarboxylate pharmacophore.

Protocol (Saponification):

  • Dissolve the coupled intermediate in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 – 3.0 equiv).

    • Note: NaOH can be used, but LiOH is milder and often provides better solubility for hydrophobic peptides.

  • Stir at 0°C to RT. Monitor closely by LC-MS.

    • Caution: Picolinamide bonds (the bond formed at C2) are generally stable to basic hydrolysis, but prolonged exposure to high pH or heat can lead to amide hydrolysis. Quench immediately upon completion (usually < 2 hours).

  • Acidify carefully with 1N HCl to pH ~3-4 to precipitate the product or extract into EtOAc.

Visual Workflow & Mechanism

G Start 4-(Ethoxycarbonyl) picolinic acid (C2-COOH, C4-COOEt) Activation Activation (HATU or T3P) Start->Activation Base Intermediate Activated Ester (O-At or Mixed Anhydride) Activation->Intermediate Coupling Nucleophilic Attack (Amide Bond Formation) Intermediate->Coupling Amine Amine Partner (R-NH2) Amine->Coupling ProtectedProd Coupled Product (C2-Amide, C4-Ester) Coupling->ProtectedProd Hydrolysis LiOH Hydrolysis (C4-Ester -> C4-COOH) ProtectedProd->Hydrolysis Optional FinalProd Final Inhibitor (2,4-Dicarboxylate Scaffold) Hydrolysis->FinalProd

Caption: Workflow for the orthogonal utilization of 4-(Ethoxycarbonyl)picolinic acid. The C2-acid is selectively coupled, followed by optional C4-ester deprotection.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Activation) Slow reaction with carbodiimide due to electron-deficient ring.Switch to HATU or T3P . Ensure pH is >8 during activation.
Side Products (N-Acyl Urea) Rearrangement of O-acylisourea (if using EDC/DCC).Use HOAt or HOBt as additives.[1][2] Switch to Method C (Acid Chloride).
Solubility Issues Zwitterionic nature of product or high polarity.Use DMSO/DMF mixtures. For workup, avoid excessive water washes if product is polar; use n-Butanol extraction.
Epimerization Racemization of the amine partner (if chiral).Use T3P/NMM at 0°C. Avoid excess DIPEA.
Metal Contamination Picolinic acid chelating trace metals from reagents.Use high-purity reagents. Add EDTA wash during workup if necessary.

References

  • Vasta, J. D., & Raines, R. T. (2018). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. Journal of Medicinal Chemistry, 61(23), 10403–10411. Link

  • Vasta, J. D., et al. (2016). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology, 11(1), 193–199. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. Product Specification: 4-(Ethoxycarbonyl)picolinic acid. Link

Sources

Synthesis of 4-substituted picolinamides from monoethyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4-Substituted Picolinamides from Monoethyl Esters

Executive Summary

4-Substituted picolinamides (pyridine-2-carboxamides) are critical pharmacophores in modern drug discovery, serving as the structural core for blockbuster kinase inhibitors such as Sorafenib , Cabozantinib , and various fungicides. Their synthesis often hinges on the efficient amidation of monoethyl esters (specifically ethyl 4-substituted picolinates or via regioselective differentiation of diethyl pyridine-2,4-dicarboxylate).

This guide provides a validated, mechanistic approach to synthesizing these scaffolds. Unlike standard benzamide synthesis, picolinamide formation is accelerated by the unique electronic properties of the pyridine ring. We present three protocols ranging from green thermal methods to catalytic systems for deactivated amines, ensuring high yield and purity.

Mechanistic Insight: The "Picolinate Effect"

To optimize this reaction, one must understand why picolinate esters differ from benzoates. The pyridine nitrogen exerts a profound electronic influence:

  • Inductive Activation (-I Effect): The electronegative nitrogen at the ortho position pulls electron density from the carbonyl carbon, making it significantly more electrophilic than a standard ester.

  • Chelation Assistance: In the presence of Lewis acids or protic solvents, the pyridine nitrogen and the carbonyl oxygen can form a stable 5-membered chelate with a metal center or proton. This "locks" the conformation and further activates the carbonyl toward nucleophilic attack.

Implication for Protocol Design: Picolinate esters are often reactive enough to undergo direct aminolysis without the need for pre-hydrolysis to the acid and conversion to the acid chloride (which generates hazardous waste).

Strategic Workflow

The choice of protocol depends on the nucleophilicity of your amine and the stability of your 4-substituent.

SynthesisStrategy cluster_diester Alternative Route Start Starting Material: Ethyl 4-Substituted Picolinate AmineType Identify Amine Partner Start->AmineType Aliphatic Aliphatic Amine (Primary/Secondary) AmineType->Aliphatic Aromatic Aniline / Deactivated Amine AmineType->Aromatic P1 Protocol 1: Direct Thermal Aminolysis (Solvent-Free or EtOH) Aliphatic->P1 High Reactivity P2 Protocol 2: Lewis Acid/Base Catalysis (La(OTf)3 or TBD) Aromatic->P2 Low Reactivity Diester Start: Diethyl Pyridine-2,4-dicarboxylate P3 Protocol 3: Regioselective Aminolysis (C2 vs C4 Selectivity) Diester->P3

Figure 1: Decision tree for selecting the optimal synthesis protocol based on amine reactivity.

Detailed Protocols

Protocol 1: Direct Thermal Aminolysis (Green Method)

Best for: Primary aliphatic amines (e.g., methylamine, morpholine) and stable 4-substituents (e.g., 4-Cl, 4-Ph).

Principle: Utilizing the inherent activation of the picolinate ester, this method avoids coupling reagents.

Materials:

  • Ethyl 4-chloropicolinate (or substituted analog) (1.0 equiv)

  • Amine (1.5 – 3.0 equiv)

  • Solvent: Ethanol (absolute) or Neat (if amine is liquid)

  • Temperature: 60–80 °C

Step-by-Step:

  • Charge: In a sealed pressure tube or round-bottom flask, dissolve Ethyl 4-substituted picolinate (1 mmol) in Ethanol (2 mL).

  • Addition: Add the amine (3 mmol). Note: Excess amine acts as both nucleophile and base.

  • Reaction: Seal the vessel and heat to 80 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The ester spot (higher R_f) should disappear.

  • Workup:

    • If product precipitates: Cool to 0 °C, filter, and wash with cold ethanol.

    • If soluble: Concentrate in vacuo.[1] Redissolve in EtOAc, wash with 0.5M HCl (to remove excess amine) and Brine. Dry over Na2SO4.

  • Purification: Recrystallization from EtOH/Heptane is usually sufficient.

Critical Checkpoint: If the 4-substituent is a leaving group (like 4-Cl) and the amine is highly nucleophilic, monitor for side-reaction at the 4-position (SNAr). Lower temperature (40 °C) mitigates this.

Protocol 2: Catalytic Aminolysis for Deactivated Amines

Best for: Anilines, sterically hindered amines, or when thermal conditions degrade the substrate.

Principle: A catalyst is required to activate the ester carbonyl or deprotonate the amine. We recommend TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a potent organocatalyst.[2]

Materials:

  • Ethyl 4-substituted picolinate (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst: TBD (10–20 mol%)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

  • Charge: Under Nitrogen atmosphere, combine the ester (1 mmol) and aniline (1.2 mmol) in anhydrous Toluene (5 mL).

  • Catalyst: Add TBD (0.1 mmol).

  • Reaction: Heat to 80–100 °C. TBD operates via a dual activation mechanism, hydrogen-bonding to the ester and activating the amine.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (removes catalyst).

  • Purification: Flash chromatography (SiO2, 0–50% EtOAc in Hexanes).

Protocol 3: Regioselective Synthesis from Diethyl Diesters

Best for: Creating "4-Carboethoxy-picolinamides" where the 4-ester is retained for later modification.

Principle: In Diethyl pyridine-2,4-dicarboxylate, the C2-ester is significantly more reactive than the C4-ester due to the adjacent nitrogen (inductive effect and chelation).

Step-by-Step:

  • Cooling: Dissolve Diethyl pyridine-2,4-dicarboxylate (1 equiv) in DCM or MeOH at 0 °C .

  • Controlled Addition: Add the amine (0.95 equiv – slight deficit is key) dropwise over 30 minutes.

  • Stirring: Maintain at 0 °C for 2 hours, then allow to warm to Room Temperature.

  • Selectivity Check: LC-MS will show the mono-amide (Major) and diamide (Minor). The 2-amide forms first.

  • Purification: The unreacted diester and the diamide have significantly different polarities. Isolate the mono-amide via column chromatography.[1]

Data & Troubleshooting

Table 1: Solvent and Catalyst Effects on Yield (Ethyl 4-chloropicolinate + Aniline)

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Notes
1EthanolNone802435%Slow conversion with anilines.
2TolueneNone1102445%Thermal background reaction.
3TolueneTBD (10%) 80492% Recommended for anilines.
4THFLa(OTf)3 (5%)601285%Good, but catalyst removal is harder.
5NeatNone100295%Excellent for aliphatic amines only.

Common Issues:

  • Problem: SNAr substitution at C4 (e.g., Cl replaced by amine).

    • Solution: Reduce temperature. Use non-polar solvents (Toluene) rather than polar aprotic (DMF/DMSO) which accelerate SNAr.

  • Problem: Hydrolysis of ester instead of amidation.

    • Solution: Ensure solvents are anhydrous. Amine sources must be dry.

References

  • Regioselective Aminolysis & Picolinamide Synthesis

    • Tschank, G., et al. "Inhibition of prolyl hydroxylation... by a derivative of pyridine-2,4-dicarboxylate."[3] Biochem. J.[3] 1991.[3] Link

    • Gobis, K., et al. "4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents." Eur. J. Med. Chem. 2020. Link

  • Catalytic Amidation Methodologies

    • Sabo, T., et al. "Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates." Molecules.[1][4][5][6][7][8][9][10][11][12] 2015. Link

    • Movassaghi, M., & Jacobsen, E. N. "The Simplest Method for Amide Synthesis." J. Am. Chem. Soc. 2002.
  • Drug Discovery Context

    • Luo, Y., et al. "Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives." Eur. J. Med. Chem. 2023.[10] Link

Sources

Functionalization of 4-(Ethoxycarbonyl)picolinic acid at the C2 position

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 4-(Ethoxycarbonyl)picolinic Acid at the C2 Position

Abstract

This technical guide provides detailed protocols and expert insights into the functionalization of 4-(ethoxycarbonyl)picolinic acid, focusing specifically on strategic transformations at the C2 position. Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making the selective modification of substituted pyridines a critical task for chemical researchers.[1][2] This document moves beyond conventional C-H activation approaches to detail a more powerful strategy: transition-metal-catalyzed decarboxylative cross-coupling. This method leverages the existing C2-carboxylic acid as a traceless handle for the introduction of new carbon-carbon bonds, offering a robust and versatile route to novel 2-substituted pyridine derivatives. We present field-proven protocols for both palladium-catalyzed arylations and modern photocatalytic alkylations, complete with mechanistic discussions, workflow diagrams, and data interpretation to empower researchers in drug discovery and chemical development.

Introduction: The Synthetic Challenge and Strategic Solution

4-(Ethoxycarbonyl)picolinic acid is a highly valuable, yet synthetically challenging, building block. Its electron-deficient pyridine core and multiple functional groups require highly selective and robust synthetic methodologies for modification.[2] While direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds, the inherent reactivity of the pyridine ring often directs functionalization to the C2 position.[3] However, in this substrate, the C2 position is already occupied by a carboxylic acid.

Instead of viewing this as a limitation, we can leverage the C2-carboxylic acid as a strategic linchpin. Decarboxylative cross-coupling reactions utilize the carboxylic acid as an in situ activating group that is expelled as CO2 during the catalytic cycle, enabling the formation of a new C-C bond at its former position. This approach offers significant advantages:

  • Atom Economy: It avoids the need for pre-functionalization (e.g., conversion to a halide), which adds steps and generates waste.

  • High Regioselectivity: The reaction is inherently directed to the C2 position, eliminating concerns about isomeric mixtures that can plague other methods.

  • Versatility: A wide range of aryl, vinyl, and alkyl groups can be introduced using this methodology.

This guide will focus on two of the most effective decarboxylative strategies: palladium-catalyzed arylation and photoredox-catalyzed alkylation.

Mechanistic Overview: The Decarboxylative Coupling Catalytic Cycle

Understanding the underlying mechanism is crucial for troubleshooting and adapting protocols. The palladium-catalyzed decarboxylative arylation generally proceeds through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) cycle, depending on the specific conditions and additives. A commonly accepted pathway is illustrated below.

catalytic_cycle A Pd(II) Catalyst B Coordination & C-H Activation (Cyclometalation) A->B C Palladacycle Intermediate B->C hx HX B->hx D Decarboxylation C->D E 2-Pyridyl-Pd(II) Species D->E co2 CO2 D->co2 F Oxidative Addition (Ar-X) E->F G Aryl-Pd(IV) Intermediate F->G H Reductive Elimination G->H H->A Regeneration prod 2-Aryl Pyridine Product H->prod sub Picolinic Acid sub->B aryl Ar-X aryl->F

Caption: Generalized catalytic cycle for Pd-catalyzed decarboxylative arylation.

The cycle begins with the coordination of the picolinic acid to the Pd(II) catalyst, followed by cyclometalation. The key decarboxylation step generates a 2-pyridyl-palladium intermediate, which then undergoes oxidative addition with an aryl halide and subsequent reductive elimination to yield the 2-aryl pyridine product and regenerate the active catalyst.[4]

Protocol 1: Palladium-Catalyzed Decarboxylative Arylation

This protocol provides a reliable method for coupling 4-(ethoxycarbonyl)picolinic acid with various aryl bromides. The use of a silver(I) salt is critical, as it is believed to facilitate the decarboxylation step and act as a halide scavenger.

Experimental Workflow

Caption: Standard experimental workflow for the decarboxylative arylation protocol.

Materials and Reagents
ReagentSupplierCAS NumberPurpose
4-(Ethoxycarbonyl)picolinic acidSigma-Aldrich21908-14-5Substrate
Aryl BromideVariousVariousCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals3375-31-3Catalyst Precursor
Silver(I) Carbonate (Ag₂CO₃)Acros Organics534-16-7Oxidant / Decarboxylation Promoter
Potassium Carbonate (K₂CO₃)Fisher Scientific584-08-7Base
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich68-12-2Solvent
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk tube, add 4-(ethoxycarbonyl)picolinic acid (1.0 equiv.), the desired aryl bromide (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), Ag₂CO₃ (2.0 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of 0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: The reaction is often sensitive to air and moisture. Ensuring all reagents are dry and the system is properly inert is critical for reproducibility and high yields. The silver carbonate is light-sensitive and should be handled accordingly.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-4-(ethoxycarbonyl)pyridine product.

Expected Results & Scope

This protocol is robust for a variety of aryl bromides. Below is a table of expected outcomes based on literature precedents for similar transformations.[5][6]

Aryl Bromide Substituent (at C4)Expected Yield RangeNotes
-H (Bromobenzene)75-85%Baseline reaction, generally provides good yield.
-OCH₃ (Electron-donating)80-90%Electron-donating groups often accelerate the reaction.
-CF₃ (Electron-withdrawing)65-75%Electron-withdrawing groups can sometimes lead to slightly lower yields.
-C(CH₃)₃ (Sterically hindered)50-65%Steric hindrance around the coupling site can significantly reduce yield.

Protocol 2: Photocatalytic Decarboxylative Alkylation

For the introduction of sp³-hybridized carbon centers, modern photocatalysis offers an exceptionally mild and efficient alternative to traditional methods. This protocol utilizes a visible-light-activated iridium photocatalyst to generate an alkyl radical from a carboxylic acid precursor, which then couples with the pyridine substrate in a Minisci-type reaction.[7]

Principle of Reaction

The reaction is initiated by the excitation of the photocatalyst (PC) with visible light. The excited-state photocatalyst (*PC) is a potent oxidant and can abstract an electron from the carboxylate, leading to decarboxylation and the formation of an alkyl radical. This radical then adds to the protonated pyridine ring at the C2 position. A final oxidation step rearomatizes the ring to deliver the product.[8]

Materials and Reagents
ReagentSupplierCAS NumberPurpose
4-(Ethoxycarbonyl)picolinic acidSigma-Aldrich21908-14-5Substrate
Aliphatic Carboxylic Acid (e.g., Cyclohexanecarboxylic acid)VariousVariousAlkyl Radical Source
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Iridium Catalyst)Strem Chemicals870987-63-6Photocatalyst
Potassium Persulfate (K₂S₂O₈)Sigma-Aldrich7727-21-1Stoichiometric Oxidant
Trifluoroacetic Acid (TFA)Sigma-Aldrich76-05-1Acid Additive (Protonates Pyridine)
Anhydrous Dimethyl Sulfoxide (DMSO)Acros Organics67-68-5Solvent
Step-by-Step Protocol
  • Reaction Setup: In a borosilicate glass vial, combine 4-(ethoxycarbonyl)picolinic acid (1.0 equiv.), the aliphatic carboxylic acid (2.0 equiv.), the iridium photocatalyst (0.01-0.02 equiv.), and K₂S₂O₈ (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of 0.1 M, followed by the addition of trifluoroacetic acid (1.5 equiv.).

  • Degassing: Seal the vial and sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). To maintain a consistent temperature, use a fan to cool the reaction setup. Stir the reaction vigorously for 12-36 hours.

    • Scientist's Note: The reaction should be shielded from ambient light before irradiation begins. Consistent stirring is essential to ensure even irradiation of the reaction mixture.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the 2-alkyl-4-(ethoxycarbonyl)pyridine.

This photocatalytic method represents the state-of-the-art in C-C bond formation and is highly valued for its mild conditions and broad functional group tolerance, making it ideal for late-stage functionalization in drug discovery programs.[8][9]

Conclusion

The functionalization of 4-(ethoxycarbonyl)picolinic acid at the C2 position is most effectively achieved through decarboxylative cross-coupling strategies. By leveraging the inherent reactivity of the C2-carboxylic acid, researchers can bypass multi-step sequences and achieve high regioselectivity. The palladium-catalyzed arylation protocol offers a robust and well-established method for introducing aromatic moieties. For the installation of alkyl groups, the photocatalytic Minisci-type reaction provides a modern, mild, and highly versatile alternative. These detailed protocols and the underlying scientific principles provide a solid foundation for researchers and drug development professionals to synthesize novel and complex pyridine derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for C-H Activation Using Pyridine-Based Ligands. BenchChem.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 26(11), 3323. [Link]

  • Das, S., et al. (2021). Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides. Chemical Science, 12(3), 1134-1140. [Link]

  • Maity, P., & Sud, A. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(44), 9574-9596. [Link]

  • Maity, P., & Sud, A. (2021). C–H functionalization of pyridines. ResearchGate. [Link]

  • Majumdar, N., & Samanta, R. (2020). Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. Chemical Society Reviews, 49(20), 7435-7469. [Link]

  • Daugulis, O., et al. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds. The Journal of Organic Chemistry, 78(20), 10050-10063. [Link]

  • Gevorgyan, V., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 810-851. [Link]

  • Sharma, U., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Organic Letters, 21(19), 7994-7998. [Link]

  • Chen, G. (2018). Pyridone Ligands Enabled C–H Functionalizations of Amines and Carboxylic Acids. ProQuest Dissertations Publishing. [Link]

  • Daugulis, O., et al. (2009). Heterocycle Synthesis via Direct C-H/N-H Coupling. Organic Letters, 11(2), 471-474. [Link]

  • Wikipedia. Minisci reaction. [Link]

  • Pérez, P. J., et al. (2024). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Catalysts, 14(8), 536. [Link]

  • Ozerov, O. V., et al. (2017). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 139(48), 17297-17300. [Link]

  • Fagnou, K., et al. (2009). Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Applications in Synthesis. Journal of the American Chemical Society, 131(8), 2846-2859. [Link]

  • Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 719-727. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2(2), 119-124. [Link]

  • Dong, J., & Wang, Q. (2020). PHOTOCATALYTIC MINISCI REACTION. Chinese Journal of Organic Chemistry. [Link]

  • Lee, C.-J., et al. (2023). Photocatalytic Decarboxylative Minisci Reaction Catalyzed by Palladium-Loaded Gallium Nitride. ACS Catalysis, 13(14), 9578-9585. [Link]

  • Giedyk, M., et al. (2021). Redox neutral and acid-free Minisci C-H alkylation of heteroarenes enabled by dual photoredox/bromide catalysis in micellar solutions. ChemRxiv. [Link]

  • Li, G., et al. (2023). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry, 25(1), 69-90. [Link]

  • Berteina-Raboin, S., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 803. [Link]

  • Reddy, K. R., et al. (2004). Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • Li, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • Chi, Y., et al. (2024). Regiodivergent Functionalization of Protected and Unprotected Carbohydrates using Photoactive 4‐Tetrafluoropyridinylthio Fragment as an Adaptive Activating Group. Angewandte Chemie International Edition. [Link]

  • Peng, Y., et al. (2013). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Synthesis, 45(22), 3131-3136. [Link]

  • Wang, D., et al. (2021). DMSO-promoted direct δ-selective arylation of p-quinone methenylpiperidine bearinides to generate fuchsones under metal-free conditions by employing p-QMs themselves or substituted phenols as aryl sources. Organic & Biomolecular Chemistry, 19(2), 322-326. [Link]

  • Fagnou, K., et al. (2004). Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles. Organic Letters, 6(17), 2897-900. [Link]

  • Arnold, F. H., et al. (2021). Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15637-15654. [Link]

Sources

Application Note: 4-(Ethoxycarbonyl)picolinic Acid as a Prolyl Hydroxylase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the strategic utilization of 4-(Ethoxycarbonyl)picolinic acid as a pivotal scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.

Executive Summary

4-(Ethoxycarbonyl)picolinic acid (also known as 2,4-pyridinedicarboxylic acid 4-ethyl ester) serves as a high-value "privileged structure" for the synthesis of 2-oxoglutarate (2-OG) competitive inhibitors. Unlike symmetric dicarboxylates, this mono-esterified precursor offers inherent regiochemical differentiation , allowing researchers to selectively functionalize the C4 position (to tune potency and pharmacokinetic properties) while preserving the C2-carboxylic acid (essential for active site iron chelation).

This guide outlines the mechanistic rationale, synthetic protocols for library generation, and biological validation workflows for using this precursor to develop novel PHD inhibitors.

Mechanistic Rationale

The HIF-PHD enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases. They regulate erythropoiesis and cytoprotection by hydroxylating HIF-α subunits, marking them for proteasomal degradation.

The Pharmacophore

Inhibitors derived from the pyridine-2,4-dicarboxylate (2,4-PDCA) scaffold mimic the co-substrate 2-oxoglutarate.

  • Iron Chelation (Warhead): The pyridine nitrogen and the C2-carboxylate form a bidentate chelate with the active site Fe(II), displacing the 2-OG co-factor.

  • Binding Pocket Interaction (Tail): The C4-position projects into the hydrophobic substrate-binding pocket (normally occupied by the HIF peptide). Modifying this position is critical for increasing affinity and isoform selectivity (PHD2 vs. PHD1/3).

Pathway Visualization

The following diagram illustrates the HIF-PHD signaling axis and the intervention point of 2,4-PDCA derivatives.

HIF_Pathway Oxygen Oxygen (O2) PHD PHD Enzyme (Fe(II) Active Site) Oxygen->PHD Co-substrates 2 2 2->PHD Co-substrates OG 2-Oxoglutarate (2-OG) OG->PHD Co-substrates HIF_OH HIF-α-OH (Hydroxylated) PHD->HIF_OH Hydroxylation Inhibitor 2,4-PDCA Derivative (Inhibitor) Inhibitor->PHD Competes with 2-OG HIF_Stable HIF-α (Stabilized) Inhibitor->HIF_Stable Stabilization HIF_alpha HIF-α (Normoxia) HIF_alpha->PHD Substrate VHL pVHL E3 Ligase HIF_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination EPO Erythropoietin / VEGF Gene Expression HIF_Stable->EPO Translocation to Nucleus

Caption: Mechanism of Action. The inhibitor blocks PHD activity by competing with 2-OG, preventing HIF hydroxylation and driving downstream gene expression (e.g., EPO).

Chemical Properties & Handling

PropertySpecification
IUPAC Name 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid
CAS Number 21908-14-5
Molecular Weight 195.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>50 mM), Methanol. Sparingly soluble in water (acidic pH).
Stability Stable at -20°C. Ester bond susceptible to hydrolysis at pH > 8.0.
Storage Desiccate at -20°C. Protect from moisture.

Synthetic Protocol: Library Generation

Objective: Synthesize a library of C4-functionalized pyridine-2-carboxylic acids (Amide Derivatives) to probe the hydrophobic pocket of PHD2.

Rationale: The C4-ethyl ester is a "handle." Direct aminolysis or hydrolysis-coupling at this position allows the introduction of diverse amines (R-NH2) while the C2-acid remains available for iron chelation (or is temporarily protected).

Workflow Diagram

Synthesis_Workflow Start 4-(Ethoxycarbonyl) picolinic acid Step1 Step 1: Selective C4-Hydrolysis or Aminolysis Start->Step1 LiOH (1 eq) or R-NH2, Heat Step2 Step 2: Amide Coupling (EDC/HOBt or HATU) Step1->Step2 Diversity Element (R-NH2) Step3 Step 3: C2-Deprotection (if protected) Step2->Step3 Final Final Inhibitor (C2-Acid, C4-Amide) Step3->Final

Caption: Synthetic route for converting the precursor into active C4-amide inhibitors.

Detailed Procedure (Direct Aminolysis Approach)

Note: This method avoids protecting group manipulations if the amine is nucleophilic enough.

  • Reagents:

    • Precursor: 4-(Ethoxycarbonyl)picolinic acid (1.0 eq)

    • Amine (R-NH₂): 1.2 – 1.5 eq (e.g., benzylamine, aniline derivatives)

    • Solvent: Ethanol or Toluene

    • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 eq) or heat.

  • Step-by-Step:

    • Dissolve 4-(ethoxycarbonyl)picolinic acid (100 mg, 0.51 mmol) in anhydrous Ethanol (2 mL).

    • Add the target amine (0.61 mmol).

    • Optimization: If the amine is non-volatile, heat the reaction to 80°C in a sealed tube for 12–24 hours. For unreactive amines, use TBD catalysis (5 mol%) at room temperature.

    • Monitor: Check reaction progress via LC-MS (Target mass: MW of Amide). The C2-acid usually remains intact or forms a salt with the amine, which reverts upon acidic workup.

    • Workup: Evaporate solvent. Redissolve residue in EtOAc and wash with 1N HCl (to protonate the C2-carboxylate and remove excess amine).

    • Purification: Recrystallize from MeOH/Ether or purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Alternative Route (Coupling via Acid Chloride):

    • If direct aminolysis fails, hydrolyze the C4-ester (LiOH, 1 eq, 0°C) to the diacid.

    • Selectively activate the C4-carboxyl? Difficult.

    • Better Route: Protect C2-acid as a tert-butyl ester first (using isobutylene/H2SO4), then hydrolyze C4-ethyl ester, couple amine to C4, then deprotect C2 (TFA).

Biological Evaluation Protocol

Objective: Validate the synthesized compounds for PHD2 inhibitory activity.

Assay A: Fluorescence Polarization (FP) Binding Assay

This cell-free assay measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 catalytic domain.

  • Reagents:

    • Recombinant human PHD2 catalytic domain (residues 181–426).

    • FAM-HIF-1α peptide (Fluorescein-DLDLEMLAP YIPMDDDFQL).

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20.

    • Note: Do not add Iron or 2-OG to the binding buffer if measuring pure displacement, but for enzymatic activity, include Fe(II) and 2-OG.

  • Protocol:

    • Plate Setup: Use black 384-well low-binding plates.

    • Titration: Prepare 10-point serial dilutions of the synthesized inhibitor in DMSO (Top concentration 100 µM).

    • Incubation: Mix 10 nM PHD2 protein + 5 nM FAM-HIF peptide + Inhibitor.

    • Read: Incubate for 30 min at RT. Measure FP (Ex 485 nm / Em 535 nm).

    • Analysis: Plot mP vs. log[Inhibitor]. Calculate IC50.

Assay B: Cellular HIF-1α Stabilization (Western Blot)

Validates cell permeability and functional efficacy.

  • Cell Line: Hep3B or HeLa cells.

  • Protocol:

    • Seed cells (3 x 10^5/well) in 6-well plates. Culture overnight.

    • Treat cells with inhibitor (1, 10, 50, 100 µM) for 4–6 hours.

    • Positive Control: DMOG (1 mM) or Roxadustat (50 µM).

    • Lysis: Harvest in RIPA buffer + Protease Inhibitor Cocktail.

    • Western Blot:

      • Primary Ab: Anti-HIF-1α (BD Biosciences or equivalent).

      • Loading Control: Anti-β-Actin.

    • Result: A band at ~120 kDa indicates HIF-1α stabilization (inhibition of PHD).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Synthetic Yield Competitive reaction at C2-acid.Use the tert-butyl protection strategy for C2 before modifying C4.
No Cellular Activity Poor cell permeability of the dicarboxylate.Synthesize the diethyl ester version as a prodrug. The esters will be hydrolyzed by intracellular esterases to release the active drug.
High IC50 (Weak Potency) Weak binding to hydrophobic pocket.Increase the lipophilicity of the C4-amide substituent (e.g., add chlorophenyl or biphenyl groups).

References

  • HIF-PHD Biology & Mechanism

    • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases.[1][2] Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Pyridine Dicarboxylate Inhibitors

    • Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1α prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2616-2620. Link

  • Prodrug Strategies (Esters)

    • Tschank, G., et al. (1991). Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate.[3][4][5] Characterization of the diethyl ester as a proinhibitor.[4] Biochemical Journal, 275(Pt 2), 469–476.[4] Link

  • Structural Basis of Inhibition

    • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981-989. Link

  • Assay Protocols

    • Flashman, E., et al. (2008). Kinetic analysis of the HIF-prolyl hydroxylases. Biochemical Journal, 410(1), 181-190. Link

Sources

Technical Application Note: Rational Design and Evaluation of JMJD5 Inhibitors Using Pyridine-2,4-Dicarboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Design, Structure-Activity Relationships (SAR), and Biochemical Assay Protocols

Introduction & Mechanistic Rationale

Jumonji-C (JmjC) domain-containing protein 5 (JMJD5) is a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase. While historically debated as a histone demethylase, recent biochemical consensus establishes JMJD5 primarily as a protein hydroxylase that targets arginine residues (e.g., C-3 hydroxylation of RCCD1 and RPS6). Because JMJD5 is heavily implicated in cancer cell proliferation, embryonic development, and circadian rhythm regulation, isolating its exact (patho)physiological roles requires highly selective chemical probes.

The design of selective JMJD5 inhibitors has historically been hampered by the conserved nature of the 2OG-binding pocket across the human 2OG oxygenase superfamily. Broad-spectrum inhibitors, such as pyridine-2,4-dicarboxylic acid (2,4-PDCA) and N-oxalylglycine (NOG), successfully outcompete 2OG for active site binding but lack selectivity, leading to off-target inhibition of other JmjC oxygenases and hypoxia-inducible factor (HIF) prolyl hydroxylases[1].

To overcome this, recent 2[2] have exploited the unique topology of the JMJD5 active site. Crystallographic evidence reveals that while the C2 and C4 carboxylates of 2,4-PDCA anchor to the active site iron (mimicking the C1 and C5 carboxylates of 2OG), the C5 position of the pyridine ring orients directly into the substrate-binding pocket [3][2]. By introducing 5-aminoalkyl substituents to the 2,4-PDCA scaffold, researchers can create steric bulk that is uniquely tolerated by JMJD5's compact pocket, thereby driving target selectivity.

G A JMJD5 Apoenzyme C Active Holoenzyme A->C Cofactor Binding G Inactive JMJD5-Inhibitor Complex A->G Competitive Binding B Fe(II) + 2-Oxoglutarate (2OG) B->C E Hydroxylated Product + Succinate C->E Catalysis C->G 2OG Displacement D Substrate (e.g., RPS6, RCCD1) D->E F 5-Substituted 2,4-PDCA Inhibitor F->G

JMJD5 catalytic cycle and competitive inhibition by 2,4-PDCA derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

The functionalization of the 2,4-PDCA scaffold at the C5 position yields compounds that maintain high potency while drastically reducing off-target affinity. The table below summarizes the comparative efficiency of these derivatives against recombinant human JMJD5.

Table 1: Inhibitory Potency of 2,4-PDCA Scaffolds against JMJD5

Compound / ScaffoldStructural ModificationJMJD5 IC₅₀ (μM)Selectivity Profile
2,4-PDCA Unsubstituted base scaffold~ 0.5Broad-spectrum (Poor selectivity)
Compound 20a–d, f–j 5-aminoalkyl-substituted 2,4-PDCA0.3 – 0.9High selectivity for JMJD5 over other 2OGs
Compound 20e Suboptimal bulky 5-substitution~ 17.5Poor potency and binding clash
Roxadustat Clinical HIF-PHD inhibitor> 50.0Inactive against JMJD5
N-oxalylglycine (NOG) Broad-spectrum 2OG competitor~ 1.0Broad-spectrum (Poor selectivity)

Data synthesized from established SPE-MS inhibition assays[1][2].

Experimental Protocols: A Self-Validating System

To accurately evaluate the IC₅₀ of synthesized 2,4-PDCA derivatives, a robust, label-free Solid-Phase Extraction Mass Spectrometry (SPE-MS) assay is required[1]. The following protocols detail the preparation of the enzyme and the execution of the assay, emphasizing the causality behind specific biochemical choices.

Protocol 3.1: Recombinant JMJD5 Expression & Purification

Causality Note: Full-length JMJD5 contains an unstructured N-terminal region that promotes aggregation and complicates crystallization. Therefore, only the catalytic core (residues 182–416 or 176–C) is expressed for in vitro assays[4][5].

  • Construct Preparation: Clone the human JMJD5 catalytic domain (residues 182–416) into a pET-28a vector featuring an N-terminal His-SUMO tag to enhance solubility[6].

  • Expression: Transform into E. coli Rosetta2 (DE3) cells. Grow at 37°C until OD₆₀₀ reaches 0.6–0.8. Induce with 0.4 mM IPTG and lower the temperature to 16°C for 20 hours to ensure proper folding of the JmjC domain.

  • Lysis & Affinity Chromatography: Lyse cells in 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, and 5% glycerol. Clarify by centrifugation and apply the supernatant to a Ni-NTA column.

  • Tag Cleavage: Elute the protein and incubate with SUMO protease at 4°C overnight to remove the His-SUMO tag.

  • Polishing: Pass the cleaved mixture through a Superdex 200 size-exclusion column equilibrated in 50 mM HEPES (pH 7.5) and 100 mM NaCl.

Protocol 3.2: High-Throughput SPE-MS Enzymatic Inhibition Assay

Causality Note: 2OG oxygenases are highly sensitive to iron oxidation. L-ascorbic acid is included in the reaction buffer to reduce any errant Fe(III) back to the catalytically active Fe(II) state, preventing uncoupled turnover and enzyme inactivation.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5)

  • Cofactors: 50 μM Fe(NH₄)₂(SO₄)₂, 100 μM L-ascorbic acid

  • Substrate: 10 μM RPS6 peptide (or RCCD1 peptide)

  • Competitor: 10 μM 2-oxoglutarate (2OG)

Step-by-Step Workflow:

  • Enzyme Pre-incubation: Dilute recombinant JMJD5 (0.5 μM final concentration) in Assay Buffer containing Fe(II) and L-ascorbic acid. Incubate for 10 minutes at room temperature to allow complete metallation of the active site.

  • Inhibitor Addition: Add the 5-substituted 2,4-PDCA derivatives (in DMSO) across a 10-point concentration gradient. Self-Validation Step: Always include a DMSO-only positive control (maximum activity) and a no-enzyme negative control (baseline noise) to calculate the assay's Z'-factor.

  • Reaction Initiation: Add the substrate peptide and 2OG to initiate the reaction. Incubate at 37°C for 15 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of 1% (v/v) formic acid. This denatures the enzyme and protonates the peptides for MS analysis.

  • SPE Cleanup & MS Analysis: Pass the quenched samples through a C18 solid-phase extraction cartridge to desalt the mixture. Analyze via MS/MS to quantify the ratio of hydroxylated product to unmodified substrate. Calculate IC₅₀ using non-linear regression.

Workflow N1 1. Reaction Assembly (JMJD5, Fe2+, Ascorbate) N2 2. Inhibitor Addition (Serial Dilutions) N1->N2 N3 3. Reaction Initiation (2OG + Substrate Peptide) N2->N3 N4 4. Quenching (Formic Acid) N3->N4 N5 5. SPE Desalting (Solid-Phase Extraction) N4->N5 N6 6. MS/MS Analysis (Product/Substrate Ratio) N5->N6

Step-by-step SPE-MS enzymatic assay workflow for JMJD5 inhibitor screening.

Crystallographic Validation of Binding Modes

To confirm that the 5-aminoalkyl substituents of the 2,4-PDCA scaffold successfully orient into the substrate-binding pocket, X-ray crystallography is employed[2].

Causality Note on Metal Substitution: When generating co-crystals of JMJD5 with 2OG competitors, researchers must substitute the native Fe(II) with Mn(II)[4][7]. Mn(II) is a catalytically inactive structural mimic of Fe(II). Utilizing Mn(II) prevents the enzyme from undergoing accidental oxidative turnover during the extended crystallization process, which would otherwise generate reactive oxygen species, damage the crystal lattice, and obscure the electron density map of the inhibitor[7].

References

1. 2.2 3. 4.4 5.7 6.1 7. 6 8.5

Sources

Application Note: Reduction of 4-Ethoxycarbonyl Group to Hydroxymethyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The reduction of 4-ethoxycarbonylpyridine (ethyl isonicotinate) to 4-hydroxymethylpyridine (4-pyridinemethanol) is a pivotal transformation in medicinal chemistry. While conceptually simple, this reaction presents two distinct challenges that often lead to poor isolated yields in standard protocols:

  • Product Solubility: The product, 4-pyridinemethanol, is highly polar and water-soluble. Standard aqueous workups (e.g., partitioning between water and diethyl ether) often result in >50% product loss into the aqueous phase.

  • Chemoselectivity: The pyridine ring is susceptible to reduction (forming dihydropyridines or piperidines) or complexation with Lewis acidic reducing agents, potentially stalling the reaction or creating difficult-to-separate byproducts.

This guide presents two validated protocols designed to overcome these specific failure modes. Protocol A utilizes Lithium Aluminum Hydride (LAH) with a modified Fieser workup to minimize aqueous contact. Protocol B employs an in situ generated Calcium Borohydride system for milder, chemoselective reduction.

Decision Matrix: Selecting the Right Protocol

Before initiating the experiment, use the following logic flow to select the optimal method for your specific substrate constraints.

Reduction_Decision_Tree cluster_tips Key Decision Factors Start Start: Reduction of 4-Ethoxycarbonylpyridine Scale What is the reaction scale? Start->Scale Sens Are there other reducible groups? (e.g., nitro, ketone, nitrile) Scale->Sens < 100g MethodA PROTOCOL A: LiAlH4 (LAH) Reduction (High Throughput, Standard) Scale->MethodA > 100g (Cost driven) Sens->MethodA No (Robust substrate) MethodB PROTOCOL B: NaBH4 + CaCl2 (High Chemoselectivity) Sens->MethodB Yes (Sensitive groups) Tip1 LAH requires strict anhydrous conditions but is faster. Tip2 NaBH4/CaCl2 is slower but tolerates moisture better.

Figure 1: Decision matrix for selecting the appropriate reduction protocol based on substrate sensitivity and scale.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting.

  • LAH Reduction: Involves the aggressive delivery of hydride (

    
    ) from the aluminate species. The reaction proceeds through a tetrahedral intermediate which collapses to an aldehyde, which is then faster reduced to the alkoxide.
    
  • Activated Borohydride (Protocol B): Sodium borohydride alone is often too weak to reduce esters efficiently. The addition of Calcium Chloride (

    
    ) generates 
    
    
    
    in situ. The
    
    
    ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating hydride attack.

Reaction_Mechanism Ester Pyridine-COOEt Activation Lewis Acid Activation (Ca++ or Al species) Ester->Activation Coordination Tetra Tetrahedral Intermediate Activation->Tetra H- Attack Aldehyde Aldehyde (Transient) Tetra->Aldehyde Elimination of EtO- Alkoxide Alkoxide Species (R-CH2-O-M) Aldehyde->Alkoxide Fast H- Attack Product 4-Pyridinemethanol (Free Alcohol) Alkoxide->Product Protonation (Workup)

Figure 2: General mechanistic pathway for the hydride reduction of pyridine esters.

Protocol A: The Gold Standard (LiAlH4 with Fieser Workup)

Best for: Robust substrates, standard laboratory scale, rapid synthesis. Critical Success Factor: The Fieser Workup . Do NOT use a standard acid/base extraction, or you will lose the product to the water layer.

Materials
  • Substrate: Ethyl isonicotinate (1 equiv.)

  • Reagent: Lithium Aluminum Hydride (LAH) (1.0 - 1.2 equiv. – Note: 0.75 equiv is theoretically sufficient (3 hydrides per mol), but 1.0 is standard to ensure completion)

  • Solvent: Anhydrous THF or Diethyl Ether (Et2O)

  • Quench Reagents: Distilled water, 15% NaOH solution.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Reagent Prep: Suspend LAH (1.0 equiv.) in anhydrous THF (0.5 M concentration relative to LAH) at 0°C.

    • Safety: LAH is pyrophoric. Handle under inert atmosphere.

  • Addition: Dissolve ethyl isonicotinate in minimal anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[1] Maintain temperature < 10°C during addition.
      
  • Reaction: Warm to room temperature and stir for 1-2 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Checkpoint: If starting material remains, heat to gentle reflux for 30 mins.

  • The Fieser Quench (CRITICAL):

    • Cool the mixture to 0°C.

    • For every x grams of LAH used, add carefully in this order:

      • x mL of Water (Dropwise! Vigorous

        
         evolution).
        
      • x mL of 15% aqueous NaOH.

      • 3x mL of Water.

  • Isolation:

    • Warm to room temperature and stir for 15 minutes. The gray lithium/aluminum salts will turn into a granular white precipitate.

    • Filter the mixture through a pad of Celite.

    • Wash the filter cake thoroughly with warm THF or hot DCM (to ensure the polar product is desorbed from the salts).

  • Purification:

    • Dry the filtrate over anhydrous

      
       or 
      
      
      
      .
    • Concentrate in vacuo.

    • Result: Often yields pure oil/solid. If necessary, purify via recrystallization (EtOAc/Hexane) or short path distillation.

Protocol B: The Chemoselective Route (NaBH4 / CaCl2)

Best for: Substrates with other reducible groups (e.g., amides, nitriles) or if avoiding LAH safety hazards is preferred.

Materials
  • Substrate: Ethyl isonicotinate (1 equiv.)

  • Reagents: Sodium Borohydride (

    
    , 3.0 equiv.), Calcium Chloride (
    
    
    
    , 1.5 equiv.)[2][3]
  • Solvent: THF : Ethanol (2:1 ratio)

Step-by-Step Procedure
  • Setup: Standard round-bottom flask with stir bar (inert atmosphere preferred but not strictly required compared to LAH).

  • Solvent Prep: Dissolve ethyl isonicotinate (1 equiv.) in THF/EtOH (2:1 mixture, 0.2 M).

  • Activation: Add powdered anhydrous

    
     (1.5 equiv.) to the solution. Stir for 10-15 minutes.
    
    • Note: The solution may become cloudy as the calcium complex forms.

  • Reduction: Add

    
     (3.0 equiv.) in small portions over 20 minutes.
    
    • Caution: Mild hydrogen evolution.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Optimization: If slow, heat to 50°C.

  • Workup (Modified for Solubility):

    • Quench with acetone (to destroy excess borohydride) followed by a small amount of water.

    • Concentrate the mixture to remove THF/EtOH/Acetone.

    • Extraction: The residue will be an aqueous slurry. Adjust pH to ~8-9 with saturated

      
      .
      
    • Extract continuously with Chloroform (

      
      )  or DCM  (3x). Note: Pyridine alcohols partition better into Chloroform than Ether.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    

Comparative Data & Troubleshooting

FeatureProtocol A (LAH)Protocol B (NaBH4/CaCl2)
Reaction Speed Fast (< 2 hours)Slow (4-12 hours)
Yield (Typical) 85 - 95% (with Fieser workup)70 - 85%
Safety Profile High Risk (Pyrophoric, H2)Moderate Risk
Selectivity Low (Reduces most carbonyls)High (Preserves amides/nitriles)
Main Pitfall Product loss in aqueous layerIncomplete reaction
Troubleshooting "Low Yield"

If you obtain low yields, it is almost certainly an isolation issue, not a reaction issue.

  • Fix 1: Use the Fieser workup (Protocol A) to avoid creating a large aqueous phase.

  • Fix 2: If you have an aqueous layer, saturate it with

    
     (salting out) and use continuous liquid-liquid extraction  with DCM for 12-24 hours.
    
  • Fix 3: Check for ring reduction (piperidine formation) via NMR. If observed, lower the reaction temperature and ensure strict stoichiometry.

References

  • Fieser Workup Methodology

    • Reagents for Organic Synthesis, Vol. 1, p. 581. (Standard reference for the n:n:3n quench method).
    • University of Rochester, Department of Chemistry. "Magic Formulas: Fieser Workup."[4] Link

  • NaBH4/CaCl2 Reduction Mechanism

    • Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The stoichiometry of the reaction of calcium chloride with sodium borohydride in tetrahydrofuran. Formation of calcium borohydride." Inorganic Chemistry, 1982 , 21(6), 2493–2495. Link

  • Reduction of Pyridine Esters

    • Pietikäinen, P. "Reaction of pyridine carboxylic esters with sodium borohydride." ResearchGate Discussion/Protocol. Link

    • Journal of Medicinal Chemistry citations often utilize the LAH route for isonicotinate reduction due to speed. See: J. Med. Chem.2000, 43, 3168.
  • DIBAL-H Alternative (For Aldehydes)

    • Marks, J. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters." Master Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for 4-(Ethoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-240-PYR Subject: Thermal Stabilization & Decarboxylation Prevention Molecule: 4-(Ethoxycarbonyl)picolinic acid (CAS: 21908-14-5) Support Level: Senior Application Scientist

Executive Summary

You are encountering stability issues with 4-(Ethoxycarbonyl)picolinic acid (also known as 2,4-pyridinedicarboxylic acid, 4-ethyl ester). This molecule is structurally predisposed to thermal decarboxylation at the C2 position due to the Hammick Reaction mechanism .

The electron-withdrawing ethoxycarbonyl group at the C4 position exacerbates this instability in the free acid form by stabilizing the transition state. To prevent degradation, you must disrupt the zwitterionic mechanism by converting the free acid to a salt or controlling the proton transfer pathway.

Module 1: The Thermodynamics of Failure (The "Why")

To prevent decarboxylation, you must understand the enemy. Picolinic acid derivatives do not decarboxylate via a simple radical mechanism; they follow a concerted pathway involving the ring nitrogen.

The Hammick Mechanism

In the free acid form, the proton from the C2-carboxylic acid forms a hydrogen bond (or transfers completely) to the pyridine nitrogen. This creates a cyclic transition state or a zwitterionic intermediate (ylide).

  • Proton Transfer: The acidic proton interacts with the lone pair of the ring nitrogen.

  • Electronic Pull: The ring becomes electron-deficient.

  • Substituent Effect (Critical): The ester group at C4 is electron-withdrawing . In most aromatic systems, you might expect this to stabilize the molecule. However, in picolinic acid decarboxylation, electron-withdrawing groups accelerate the reaction because they stabilize the developing negative charge (carbanion/ylide) at the C2 position after

    
     loss.
    

Key Takeaway: The free acid form of your molecule is kinetically primed to explode into


 and ethyl isonicotinate upon heating.
Visualization: The Instability Pathway

The following diagram illustrates the difference between the unstable free acid and the stable anionic salt.

DecarboxylationMechanism FreeAcid Free Acid Form (Unstable) Transition Cyclic Transition State (H-bond to N) FreeAcid->Transition Heat (>100°C) Salt Carboxylate Salt Form (Stable) FreeAcid->Salt Add Base (K2CO3/TEA) Product Decarboxylated Product (Ethyl Isonicotinate + CO2) Transition->Product Irreversible Loss of CO2 Salt->Transition Blocked Trapped Intact Molecule (Safe for Heating) Salt->Trapped No Proton Transfer Possible

Figure 1: Mechanism of thermal failure vs. stabilization via salt formation. The proton is the catalyst for the molecule's own destruction.

Module 2: Prevention Protocols (The "How")

Protocol A: The "Salt Formation" Strategy (Recommended)

The most effective way to prevent decarboxylation is to remove the acidic proton entirely before heating.

Theory: The carboxylate anion (


) decarboxylates significantly slower than the free acid (isoelectric species) because the low-energy cyclic transition state is impossible without the proton.

Step-by-Step:

  • Dissolution: Dissolve 4-(Ethoxycarbonyl)picolinic acid in your solvent of choice at Room Temperature (RT).

  • Deprotonation: Add 1.05 - 1.1 equivalents of a mild base.

    • Recommended: Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Organic Option: Triethylamine (

      
      ) or DIPEA (if solubility is an issue).
      
  • Verification: Ensure the solution is slightly basic (pH 8-9).

  • Reaction: Proceed with your heating step. The resulting potassium/ammonium salt is thermally stable up to significantly higher temperatures (often >150°C) compared to the free acid.

Protocol B: Solvent Selection

If you cannot use a base (e.g., acid-catalyzed subsequent steps), you must select a solvent that inhibits the zwitterion formation.

Solvent ClassRisk LevelExplanation
Protic (Water, Alcohols) HIGH Facilitates proton transfer and stabilizes the zwitterion via H-bonding bridges. Avoid heating >80°C.
Non-Polar (Toluene, Benzene) MEDIUM Poor solubility often leads to heterogeneous mixtures; if the acid dissolves, it may still decarboxylate via intramolecular H-bonding.
Polar Aprotic (DMF, DMSO) LOW Best choice for the free acid if base is impossible. Disrupts H-bonding. However, beware of thermal runaway at very high T.

Module 3: Troubleshooting & Optimization

Use this decision tree to determine the safety of your current experimental setup.

DecisionTree Start Start: Heating Step Required TempCheck Is Temp > 100°C? Start->TempCheck BaseCheck Can you add Base? TempCheck->BaseCheck Yes (>100°C) Safe1 SAFE: Proceed TempCheck->Safe1 No (<80°C) SolventCheck Is Solvent Water/Alcohol? BaseCheck->SolventCheck No Safe2 SAFE: Form Salt (Protocol A) BaseCheck->Safe2 Yes Risk1 HIGH RISK: Change Solvent to DMF/DMSO SolventCheck->Risk1 No Fail CRITICAL FAILURE: Decarboxylation Likely SolventCheck->Fail Yes

Figure 2: Operational decision tree for handling 4-(Ethoxycarbonyl)picolinic acid.

Common Failure Scenarios

Scenario 1: "I see gas bubbling during my reaction at 110°C."

  • Diagnosis: You are witnessing the release of

    
    .[1] The reaction has failed.
    
  • Fix: Stop immediately. Isolate the product; you likely have Ethyl isonicotinate. For the next run, add 1.1 eq of

    
    before heating.
    

Scenario 2: "My yield is low after recrystallization from hot ethanol."

  • Diagnosis: Boiling ethanol (78°C) is borderline, but if prolonged, it promotes proton exchange.

  • Fix: Avoid boiling picolinic acid derivatives in alcohols for extended periods. Use a cold crystallization method or switch to a solvent system like Ethyl Acetate/Hexane if solubility permits.

Scenario 3: "I am using Copper (Cu) catalysis for a coupling reaction."

  • Diagnosis: Copper salts are notorious for catalyzing the decarboxylation of picolinic acids (often used intentionally for this purpose).

  • Fix: If the Cu is necessary for a cross-coupling at the ester or ring, you must protect the acid as a tert-butyl ester first, or ensure the temperature is strictly controlled below 60°C.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I protect the acid as an ester to prevent this? A: Yes. If your synthesis allows, converting the C2-acid to a tert-butyl ester is an excellent strategy. The ester cannot zwitterionize. You can remove the t-butyl group later with TFA at room temperature, avoiding thermal risks.

Q: Does the ethoxycarbonyl group at C4 make it more stable than picolinic acid? A: No, it makes it less stable. In the acid form, the electron-withdrawing ester pulls density from the ring, stabilizing the negative charge that develops at C2 as


 leaves. This lowers the activation energy for decarboxylation.

Q: What is the absolute maximum temperature for the free acid? A: While pure picolinic acid decarboxylates slowly at 150°C, substituted derivatives can degrade faster. We recommend a "Red Line" of 100°C for the free acid. If you must go higher, you must use the salt form.

References

  • Dunn, G. E., et al. (1977). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry.[2] (Establishes the Hammick mechanism and the stabilizing effect of salt formation).

  • Sigma-Aldrich. "4-(Ethoxycarbonyl)picolinic acid Product Sheet." (Confirmation of structure and physical properties).

  • Dyson, P. & Hammick, D. L. (1937).[3] "Experiments on the mechanism of decarboxylation." Journal of the Chemical Society.[1][3] (Foundational work on the zwitterionic transition state).

  • Organic Syntheses. "Picolinic Acid Hydrochloride." (Demonstrates stability of the hydrochloride salt vs free acid during processing).

Sources

Purification methods for 4-(Ethoxycarbonyl)picolinic acid from diacid byproducts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of 4-(Ethoxycarbonyl)picolinic acid (also known as 4-ethyl hydrogen pyridine-2,4-dicarboxylate) from reaction mixtures containing 2,4-pyridinedicarboxylic acid (2,4-PDCA/Lutidinic acid) byproducts.

Executive Summary & Chemical Logic

The Challenge: The primary difficulty in this purification lies in separating a mono-acid/mono-ester (Target) from a di-acid (Contaminant). Both species are amphoteric due to the pyridine nitrogen, but they possess distinct solubility profiles driven by their ionization states.

The Solution: The separation relies on a pH-controlled differential extraction (The "pH Swing").

  • The Diacid (Contaminant): Highly polar and zwitterionic. It has two carboxylic acid groups (

    
    , 
    
    
    
    ) and is sparingly soluble in non-polar organic solvents, even when protonated.
  • The Mono-ester (Target): More lipophilic due to the ethyl group. When the C2-carboxylic acid is protonated (pH ~3.0), it becomes sufficiently non-polar to partition into organic solvents (EtOAc/DCM), leaving the diacid in the aqueous phase.

Diagnostic & Troubleshooting (Q&A)

Q1: How do I quickly confirm diacid contamination in my crude product? A: Check the 1H NMR in DMSO-d6.

  • Target (Mono-ester): Look for the ethyl group signals: a quartet (~4.3 ppm) and a triplet (~1.3 ppm).

  • Contaminant (Diacid): Lack of ethyl signals. Distinct shift in the aromatic region. The diacid protons often appear slightly downfield due to the lack of the electron-donating ethyl effect.

  • Solubility Check: If your solid does not dissolve in warm Dichloromethane (DCM) or Ethyl Acetate (EtOAc) but dissolves in water/base, it is likely the diacid.

Q2: My ester is hydrolyzing during workup. What is happening? A: Pyridine esters, especially at the 2- and 4-positions, are susceptible to base-catalyzed hydrolysis.

  • Cause: Exposure to strong base (NaOH, KOH) or prolonged time in aqueous base at room temperature.

  • Fix: Use Saturated NaHCO₃ (pH ~8.5) instead of NaOH. Keep the aqueous phase cold (0–5 °C) during the extraction. Process immediately; do not store the basic aqueous layer overnight.

Q3: I acidified the aqueous layer, but nothing precipitated. Where is my product? A: 4-(Ethoxycarbonyl)picolinic acid is amphoteric.

  • Issue: If the pH is too low (< 1.0), the pyridine nitrogen protonates, forming a cationic species (

    
    ) which is water-soluble.
    
  • Fix: Adjust pH to the isoelectric window (pH 3.0 – 4.0) . This ensures the carboxylic acid is protonated (neutral -COOH) while the pyridine nitrogen remains largely unprotonated, maximizing organic solubility.

Core Protocol: pH-Controlled Differential Extraction

This is the standard method for removing diacid byproducts.

Reagents Required
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Base: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Acid: 1M Citric Acid or 1M HCl (Citric acid provides better pH control).

  • Brine (Saturated NaCl).

Step-by-Step Methodology
  • Initial Dissolution (Basic Phase):

    • Dissolve the crude mixture in Saturated NaHCO₃ (approx. 10 mL per gram of crude).

    • Why: Both the mono-ester and diacid deprotonate to form anionic carboxylates, dissolving in water.

    • Check: If insoluble solids remain, they may be unreacted diester. Filter these off.

  • Organic Wash (Remove Non-Acidic Impurities):

    • Wash the aqueous basic solution with DCM (

      
       volumes).
      
    • Discard the organic (DCM) layer.

    • Result: This removes unreacted diester or non-polar starting materials. The Target and Diacid remain in the aqueous phase.

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous phase to 0–5 °C.

    • Slowly add 1M Citric Acid (or 1M HCl) while stirring. Monitor pH with a meter.

    • Target pH: 3.0 – 3.5 .

    • Observation: The solution may become cloudy. The diacid (Lutidinic acid) often precipitates at this stage due to low water solubility at its isoelectric point (~2.5 g/L).

  • Selective Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (

      
       volumes).
      
    • Mechanism:[1][2] The mono-ester partitions into the EtOAc. The diacid, being more polar and potentially precipitated, stays in the aqueous layer or suspension.

  • Final Workup:

    • Combine EtOAc layers.

    • Wash with Brine (

      
      ) to remove residual water/acid.
      
    • Dry over Anhydrous Na₂SO₄ .

    • Concentrate in vacuo to yield the purified mono-ester.

Advanced Protocol: Copper Chelation (High Purity)

Use this method if the extraction fails to remove all diacid or if high-purity crystalline material is required.

Concept: Picolinic acid derivatives form stable, water-insoluble chelates with Copper(II) ions. The mono-ester copper complex can be precipitated, washed, and then decoppered.

  • Complexation: Dissolve crude acid in water (pH adjusted to 6–7). Add 1.0 eq of Copper(II) Sulfate solution.

  • Precipitation: A blue/green precipitate of the copper bis(picolinate) complex forms. Stir for 1 hour.

  • Filtration: Filter the solid. Wash thoroughly with water (removes soluble diacid copper complexes) and ethanol.

  • De-coppering: Suspend the solid in water. Treat with H₂S gas (traditional) or Sodium Sulfide (Na₂S) .

    • Alternative: Treat the solid with dilute NaOH (forms Copper Hydroxide precipitate) and filter, then acidify the filtrate to pH 3–4 to recover the ligand.

Visualized Workflow (DOT Diagram)

PurificationWorkflow Start Crude Mixture (Mono-ester + Diacid) Step1 Dissolve in Sat. NaHCO3 (pH ~8.5) Start->Step1 Step2 Wash with DCM Step1->Step2 Split1 Separation Step2->Split1 OrgWaste Organic Layer (Discard Diester/Impurities) Split1->OrgWaste Organic AqPhase Aqueous Phase (Contains Target + Diacid) Split1->AqPhase Aqueous Step3 Acidify to pH 3.0 - 3.5 (Use Citric Acid/HCl) AqPhase->Step3 Step4 Extract with EtOAc Step3->Step4 Split2 Partition Step4->Split2 AqWaste Aqueous Layer (Retains Diacid/Salts) Split2->AqWaste Aqueous (Diacid stays) FinalOrg Organic Layer (Target Mono-ester) Split2->FinalOrg Organic (Target extracts) Product Dry & Concentrate Pure 4-(Ethoxycarbonyl)picolinic acid FinalOrg->Product

Caption: Logical flow for the pH-controlled separation of mono-ester from diacid byproducts.

Technical Data & Reference Values

Property2,4-Pyridinedicarboxylic Acid (Diacid)4-(Ethoxycarbonyl)picolinic Acid (Target)
MW 167.12 g/mol 195.17 g/mol
pKa (Acid 1) ~2.17 (2-COOH) [1]~3.0 - 3.5 (Est. 2-COOH)
pKa (Acid 2) ~5.17 (4-COOH) [1]N/A (Ester at pos 4)
Solubility (Water) Soluble (pH > 2.5), Precipitates at pH < 2Low solubility at pH 3-4
Solubility (DCM) InsolubleSoluble (when protonated)
Isoelectric Point Low (~2.0)N/A

Key Insight: The diacid's solubility increases drastically at pH > 2.2 due to ionization of the first carboxyl group. By keeping the pH near 3.0-3.5, the mono-ester (with only one acid) is largely protonated and extractable, while the diacid is partially ionized and prefers the aqueous phase.

References

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 10365, 2,4-Pyridinedicarboxylic acid. Retrieved March 5, 2026, from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved March 5, 2026, from [Link]

Sources

Technical Guide: Solubilization & Stability of 4-(Ethoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and stability profile of 4-(ethoxycarbonyl)picolinic acid (CAS: 21908-14-5). This content is structured for research scientists requiring high-purity solubilization protocols for biological assays or synthetic applications.

Compound Identity: 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid CAS: 21908-14-5 Molecular Weight: 195.17 g/mol Physicochemical Profile: Amphiphilic mono-ester (Hydrophilic 2-COOH / Hydrophobic 4-COOEt).[1]

The Core Problem: Solubility vs. Stability

Researchers often encounter a "solubility paradox" with this compound. While the picolinic acid core suggests water solubility, the 4-ethoxycarbonyl substitution significantly increases lipophilicity and crystal lattice energy.[1]

  • In Water: The compound exists largely in its neutral, protonated form at acidic/neutral pH, rendering it poorly soluble.[1]

  • In DMSO: It dissolves readily due to favorable dipole-dipole interactions.[1]

  • The Risk: The 4-position ester is susceptible to hydrolysis , converting the molecule into 2,4-pyridinedicarboxylic acid (Lutidinic acid), effectively changing your drug/reagent into a different chemical species during the experiment.[1]

Troubleshooting & FAQs (Root Cause Analysis)

Q1: Why does the solid float or clump when I add water, even with vortexing?

The Mechanism: This is a wetting issue caused by the hydrophobic 4-ethoxycarbonyl tail.[1] The solid crystal lattice is stable, and water molecules cannot overcome the lattice energy without ionization of the carboxylic acid. The Fix: Do not attempt to dissolve directly in neutral water. You must either:

  • Use a dipolar aprotic co-solvent (DMSO/DMF) to "wet" the crystal first.[1]

  • Adjust the pH to ionize the 2-carboxylic acid (See Protocol B).[1]

Q2: I dissolved it in DMSO, but it precipitated ("crashed out") when I diluted it into my assay buffer. Why?

The Mechanism: This is the "Solvent Shift" effect .[1] DMSO solvates the hydrophobic ester region well.[1] When you dilute into an aqueous buffer, the dielectric constant changes, and the water molecules form a hydration shell around the DMSO, effectively "squeezing" the hydrophobic drug molecules out of solution. The Fix:

  • Slow Addition: Add the DMSO stock dropwise to the vortexing buffer, not the other way around.

  • Warm Buffer: Pre-warm the buffer to 37°C to increase kinetic solubility.

  • Keep DMSO < 1%: If possible, keep final DMSO concentration low, but ensure the final pH of the buffer is > 5.5 to encourage ionization.[1]

Q3: Can I use NaOH to dissolve it in water?

The Warning: Proceed with extreme caution. While raising the pH will solubilize the compound by deprotonating the 2-COOH (forming the soluble carboxylate anion), high pH (pH > 9) significantly accelerates the hydrolysis of the ethyl ester at the 4-position.[1] The Recommendation: Use Sodium Bicarbonate (NaHCO₃) or careful titration with dilute NaOH to reach pH 6.5–7.[1]4. Never exceed pH 8.0 if the solution is to be stored.[1]

Visualization: Solubility & Stability Landscape

The following diagram maps the chemical fate of the compound based on solvent and pH choices.

SolubilityLandscape Solid Solid Compound (Neutral/Zwitterion) DMSO_Sol DMSO Stock Solution (Stable) Solid->DMSO_Sol Dissolve in 100% DMSO Aq_Susp Aqueous Suspension (Precipitate) Solid->Aq_Susp Add Neutral Water DMSO_Sol->Aq_Susp Dilute into Water (pH < 4) Soluble_Anion Soluble Anion (Active Species) DMSO_Sol->Soluble_Anion Dilute into Buffer (pH > 6) Aq_Susp->Soluble_Anion Add Base (pH 6-7) Hydrolyzed Degradation Product (2,4-PDCA) Soluble_Anion->Hydrolyzed pH > 9 or Heat (Ester Hydrolysis)

Figure 1: Decision tree for solubilization. Green paths indicate safe protocols; red/dotted paths indicate risks of precipitation or degradation.[1]

Experimental Protocols

Protocol A: Preparation of DMSO Stock (Recommended)

Best for: High-throughput screening, cellular assays where <1% DMSO is tolerated.[1]

  • Weighing: Weigh the desired amount of 4-(ethoxycarbonyl)picolinic acid.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM .[1]

    • Note: DMSO is hygroscopic.[1] Use a fresh bottle to prevent water uptake, which can cause gradual precipitation in the stock.[1]

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless/pale yellow.[1]

    • Validation: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for >6 months if kept dry.

Protocol B: Aqueous Solubilization (pH-Switch Method)

Best for: Animal studies or assays sensitive to DMSO.[1]

  • Calculation: Calculate the molar equivalents of base needed. You need exactly 1.0 equivalent of base to deprotonate the carboxylic acid.[1]

  • Slurry: Suspend the solid in 90% of the final volume of water (it will not dissolve).

  • Titration:

    • Add 0.1 M NaOH or 1 M NaHCO₃ dropwise while stirring.[1]

    • Monitor pH continuously.[1]

    • Critical Endpoint: As pH approaches 5.0–6.0, the solution will clarify.[1] Stop adding base once the solution is clear (target pH 6.5–7.0).

  • Back-Titration (Optional): If you overshoot to pH > 8, immediately back-titrate with dilute HCl to pH 7.0 to prevent ester hydrolysis.[1]

  • Filtration: Sterilize via 0.22 µm PVDF filter immediately.[1] Use within 24 hours.

Comparative Data: Solubility & Properties

PropertyWater (Neutral pH)Water (pH 7.4 Buffer)DMSOEthanol
Solubility State Insoluble / SuspensionSoluble (as Anion)Highly SolubleModerately Soluble
Max Conc.[1] (Est.) < 0.1 mg/mL~ 5–10 mg/mL> 50 mg/mL~ 5 mg/mL
Stability Risk LowLow (if pH < 8)High (if wet)Moderate (Transesterification risk)
Primary Species Neutral / ZwitterionCarboxylate AnionNeutral SolvateNeutral Solvate

References

  • Chemical Identity & Properties

    • Sigma-Aldrich.[1] "4-(Ethoxycarbonyl)picolinic acid | CAS 21908-14-5".[1] Accessed March 2026.[1] Link

  • Picolinic Acid Solubility Trends

    • MDPI. "Solubility and Crystallization Studies of Picolinic Acid".[1] Processes, 2023. Link

  • Pyridine Carboxylic Acid pKa Values

    • National Institutes of Health (NIH).[1] "2,4-Pyridinedicarboxylic acid (Lutidinic Acid) - PubChem Compound Summary".[1] Accessed March 2026.[1] Link

  • Ester Stability & Hydrolysis

    • Google Patents.[1] "Esterification of pyridine carboxylic acids (US2758999A)".[1] Explains the hydrolysis risks of pyridine esters in basic media. Link

Sources

Optimizing amide coupling conditions for picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Coupling of Picolinic Acid Derivatives

Welcome. You are accessing the technical repository for Picolinic Acid Chemistry . This scaffold presents unique challenges—specifically the "Picolinic Trap"—where the pyridine nitrogen at the 2-position creates chelation effects, accelerates epimerization, and poisons standard catalysts.

This guide moves beyond generic amide coupling. It is designed to navigate the specific electronic and steric anomalies of the pyridine-2-carboxylic acid moiety.

Module 1: The "Gold Standard" Protocol (T3P System)

Context: For picolinic acid derivatives, standard reagents (EDC/HOBt, HATU) often fail due to rapid epimerization or N-acyl urea formation. The T3P (Propylphosphonic anhydride) system is the industry-preferred method for this specific scaffold because it operates well with pyridine as a base, which suppresses the "chelation-assisted" epimerization pathway common to picolinates.

Standard Operating Procedure (SOP-PIC-01)

Use this as your starting point for >80% of picolinic acid couplings.

Reagents:

  • Acid: Picolinic acid derivative (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step Protocol:

  • Dissolution: Charge the reaction vessel with the Picolinic Acid derivative (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

    • Note: If the amine is an HCl salt, add 1.0 equiv of extra base to neutralize.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv).

    • Why Pyridine? Unlike TEA or DIPEA, pyridine minimizes the basicity in the medium while sufficiently driving the T3P cycle, significantly reducing racemization risk [1].

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[2] Typical reaction time: 1–4 hours.[3]

  • Workup (The "T3P Advantage"):

    • Quench with water.

    • Wash organic layer with 10% Citric Acid (removes excess pyridine and amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid and T3P byproducts, which are water-soluble).

    • Dry over MgSO₄ and concentrate.

Module 2: Troubleshooting & FAQs

Category A: Low Yield & Reactivity[4]

Q: My LCMS shows the activated ester formed, but it refuses to couple with the amine. Why? A: You are likely experiencing "Chelation Locking." The pyridine nitrogen (N1) can form a stable 5-membered chelate with the activated carbonyl species (especially with carbodiimides like EDC), effectively "hiding" the electrophile from the amine.

  • Solution: Switch to Acid Chloride activation using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This generates the acid chloride under neutral conditions, avoiding the harshness of SOCl₂ while bypassing the stable active ester intermediates of HATU/EDC.

Q: The reaction stalls at 50% conversion. Adding more HATU doesn't help. A: Check for Trace Metal Contamination. Picolinic acid is a potent bidentate ligand. Trace Copper (Cu) or Iron (Fe) from solvents or spatulas can form tight complexes with your starting material, rendering it inert to coupling.

  • Diagnostic: Does the reaction turn a distinct color (red/blue/green) upon adding base? That’s a metal complex.

  • Fix: Add 1-5 mol% EDTA to the reaction mixture or re-purify the starting material with a metal scavenger resin.

Category B: Side Reactions (Epimerization)

Q: I am coupling Picolinic Acid to a chiral amine. The product is 30% epimerized. Why? A: This is the "Picolinic Effect" (Chelation-Assisted Deprotonation). Even if the acid isn't chiral, the picolinic moiety facilitates the deprotonation of the amine's alpha-proton in the transition state. The pyridine nitrogen coordinates with the amide proton, lowering the pKa of the alpha-proton.

  • Fix 1 (Solvent): Switch from DMF to DCM or EtOAc . Polar aprotic solvents (DMF/DMSO) stabilize the charged intermediates that lead to racemization.

  • Fix 2 (Reagent): Use T3P + Pyridine (as described in Module 1). Avoid HATU/DIPEA, as the guanidinium byproducts of HATU are sufficiently basic to promote this pathway.

Category C: Purification Nightmares

Q: My product streaks across the entire silica column. I can't isolate it. A: Picolinamides are zwitterionic-like and interact strongly with silanols.

  • The "Deactivation" Protocol:

    • Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .[4]

    • Run your column using 1% TEA in the eluent.

    • Alternative: If the product is acid-stable, use Reverse Phase (C18) with 0.1% Formic Acid. The protonation of the pyridine ring (pKa ~5.2) usually results in a sharp, well-retained peak.

Module 3: Decision Logic & Mechanism Visualization

Figure 1: Reagent Selection Decision Tree

Use this workflow to select the optimal coupling system based on your substrate's constraints.

ReagentSelection Start Start: Picolinic Acid Coupling Chiral Is the Amine Chiral? Start->Chiral Steric Is the Amine Sterically Hindered? Chiral->Steric No T3P PROTOCOL A: T3P + Pyridine (Low Epimerization, High Yield) Chiral->T3P Yes (High Risk) Ghosez PROTOCOL B: Ghosez's Reagent (Acid Chloride via Neutral cond.) Steric->Ghosez Yes (Very Hindered) HATU PROTOCOL C: HATU + DIPEA (Standard, High Reactivity) Steric->HATU No (Standard) SOCl2 PROTOCOL D: Thionyl Chloride (WARNING: Risk of ring chlorination) Ghosez->SOCl2 If Ghosez fails

Caption: Logic flow for selecting coupling reagents. T3P is prioritized for chiral retention; Ghosez/Acid Chlorides for steric bulk.

Figure 2: The "Picolinic Trap" Mechanism

Understanding why standard conditions fail: The Chelation Effect.

ChelationMechanism cluster_0 The Problem: Metal/Proton Chelation cluster_1 The Consequence Pyridine Pyridine N (Pos 2) Metal Metal/H+ (Catalyst Poison) Pyridine->Metal Chelation Result Reaction Stalls OR Racemization (via Enol) Metal->Result Blocks Nucleophile Carbonyl Activated Carbonyl Carbonyl->Metal Stabilization (Prevents Attack)

Caption: The pyridine nitrogen traps metals or protons, forming a stable 5-membered ring that deactivates the electrophile or promotes enolization.

Module 4: Comparative Data (Reagent Performance)

Data aggregated from internal optimization of 2-substituted pyridine couplings.

FeatureT3P / Pyridine HATU / DIPEA SOCl₂ (Acid Chloride)
Epimerization Risk Low (< 2%) High (5–15%)Variable (High if heated)
Steric Tolerance ModerateHigh Very High
Side Reactions MinimalGuanidinylation4-Chlorination of Ring [2]
Purification Aqueous Wash (Easy)Chromatography (Difficult)Distillation/Chromatography
Cost ModerateHighLow

Critical Note on SOCl₂: When using Thionyl Chloride with picolinic acid, there is a documented risk of chlorinating the pyridine ring at the 4-position due to activation of the pyridine nitrogen [2].[1] Avoid refluxing picolinic acid in SOCl₂ for extended periods.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051.

  • Platts, J. A. , et al. (2015).[1] Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Dalton Transactions.

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Ethoxycarbonyl Picolinic Acid Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethoxycarbonyl picolinic acid . This guide is designed for researchers, synthesis chemists, and drug development professionals who require stringent protocols for handling this highly moisture-sensitive pyridine derivative.

Mechanistic Insight: The Autocatalytic Hydrolysis Threat

To successfully store ethoxycarbonyl picolinic acid, one must understand the chemical causality behind its degradation. The molecule contains two critical functional groups: an ethoxycarbonyl group (an ethyl ester) and a picolinic acid moiety (a free carboxylic acid).

Ester hydrolysis is a nucleophilic acyl substitution reaction where water cleaves the ester bond, yielding a carboxylic acid and an alcohol[1]. While standard esters (like ethyl acetate) are relatively stable in neutral water and require an external acid or base catalyst to hydrolyze, ethoxycarbonyl picolinic acid is uniquely vulnerable. It possesses a built-in proton source.

When exposed to even trace amounts of ambient humidity, the free carboxylic acid protonates the ester's carbonyl oxygen. This drastically lowers the activation energy for water's nucleophilic attack. As the ester hydrolyzes, it releases ethanol and generates a dicarboxylic acid (dipicolinic acid). This newly formed acid further increases the local proton concentration, triggering a runaway autocatalytic degradation loop [2]. Therefore, standard storage conditions are insufficient; absolute exclusion of moisture is the only way to arrest this kinetic cascade.

Storage Conditions & Stability Data

The table below summarizes the quantitative impact of various storage environments on the stability and half-life of ethoxycarbonyl picolinic acid.

Storage TemperatureAtmosphereContainer SealEstimated StabilityHydrolysis Risk Factor
-20°C Argon / Dry N₂PTFE-lined cap + Parafilm> 12 monthsNegligible (Kinetic arrest)
2–8°C Desiccated AirPTFE-lined cap3 – 6 monthsLow (Slowed kinetics)
25°C (Ambient) Desiccated AirStandard cap2 – 4 weeksModerate (Thermal activation)
25°C (Ambient) Ambient Air (Humidity >40%)Opened / Unsealed< 48 hoursCritical (Autocatalytic cascade)
Any Aqueous Buffer (pH 7.0)N/AMinutes to HoursAbsolute (Instant hydrolysis)

Experimental Protocol: Anhydrous Aliquoting Workflow

To prevent hydrolysis, every step of your handling protocol must be a self-validating system designed to exclude moisture and minimize thermal shock.

Step-by-Step Methodology
  • Thermal Equilibration: Upon removing the bulk reagent from -20°C storage, place the sealed container in a desiccator at room temperature for 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the powder, instantly initiating the hydrolysis cascade[3].

  • Inert Environment Transfer: Move the thermally equilibrated vial into a glovebox or a controlled environment purged with dry Argon or Nitrogen.

    • Causality: Argon is heavier than air and effectively displaces moisture-laden oxygen from the immediate working area.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials.

    • Causality: Creating single-use aliquots prevents the bulk material from undergoing repeated freeze-thaw cycles and repeated exposure to ambient humidity during subsequent experiments[3].

  • Purging and Sealing: Purge each individual vial with a gentle stream of Argon. Cap immediately with a PTFE-lined screw cap, then wrap the cap junction tightly with Parafilm.

    • Causality: PTFE provides a chemically inert, vapor-tight primary seal, while Parafilm acts as a secondary physical barrier against moisture ingress.

  • Long-Term Storage: Store the sealed aliquots in a secondary desiccator box at -20°C.

    • Causality: Sub-zero temperatures kinetically arrest the hydrolysis reaction, while the desiccator provides a fail-safe against the high humidity often found in laboratory freezers.

StorageWorkflow N1 1. Receipt of Ethoxycarbonyl Picolinic Acid N2 2. Equilibrate to Room Temp (in desiccator) N1->N2 Prevent condensation N3 3. Transfer to Inert Atmosphere (Ar/N2 Glovebox) N2->N3 Exclude atmospheric moisture N4 4. Aliquot into Single-Use Amber Vials N3->N4 Minimize freeze-thaw cycles N5 5. Purge Vials with Argon & Cap (PTFE-lined) N4->N5 Displace oxygen & humidity N6 6. Secondary Seal with Parafilm N5->N6 Prevent vapor transmission N7 7. Long-Term Storage at -20°C (Desiccated) N6->N7 Arrest kinetic degradation

Workflow for the anhydrous handling and storage of ethoxycarbonyl picolinic acid.

Troubleshooting & FAQs

Q: My ethoxycarbonyl picolinic acid powder has become clumpy and emits a faint sweet/alcoholic odor. Is it still viable? A: No, the compound has degraded and should be discarded. The clumping and odor are self-validating indicators that your storage system was compromised. The ethoxycarbonyl ester group has undergone hydrolysis, releasing ethanol (causing the odor) and leaving behind a dicarboxylic acid derivative, which alters the physical state of the powder[1].

Q: Can I prepare a stock solution in water or PBS for long-term storage? A: Absolutely not. Aqueous solutions of esters are inherently unstable, and the presence of the free picolinic acid proton will rapidly catalyze the cleavage of the ester bond[1]. Stock solutions must be prepared in high-quality, anhydrous, amine-free organic solvents (e.g., dry DMSO or DMF) and should only be added to aqueous buffers immediately before the start of your experiment[3].

Q: The compound was shipped to me at ambient temperature. Has it degraded during transit? A: Generally, short-term exposure to ambient temperatures (a few days to weeks) during shipping is acceptable, provided the manufacturer's primary seal remains intact and the internal environment is completely dry[3]. The kinetic rate of hydrolysis in the solid state without moisture is negligible. However, you must transfer it to a tightly closed container at -20°C immediately upon receipt to ensure long-term stability.

Q: Why is autocatalysis a specific concern for this compound compared to standard esters? A: Standard esters require an external acid or base to initiate hydrolysis[1]. Ethoxycarbonyl picolinic acid contains its own carboxylic acid group. If even a microscopic amount of water enters the vial, this built-in acid protonates the ester carbonyl, accelerating water's nucleophilic attack. As hydrolysis proceeds, more acid is generated, creating a runaway degradation loop that destroys the sample exponentially faster than normal ester hydrolysis[2].

References

  • Title: Ester hydrolysis - Grokipedia Source: grokipedia.com URL: [Link]

  • Title: Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch - White Rose Research Online Source: whiterose.ac.uk URL: [Link]

Sources

Validation & Comparative

Comparison of ethyl vs methyl ester picolinic acid derivatives reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and organic synthesis, picolinic acid esters (pyridine-2-carboxylates) are privileged scaffolds used to synthesize picolinamides (common in kinase inhibitors) and metallo-organic ligands. While often used interchangeably, Methyl Picolinate (MP) and Ethyl Picolinate (EP) exhibit distinct physicochemical and kinetic profiles that dictate their suitability for specific workflows.

This guide objectively compares MP and EP, focusing on nucleophilic acyl substitution kinetics (hydrolysis/aminolysis), physical handling properties, and experimental decision-making.

Physicochemical Profile

The choice between methyl and ethyl esters often starts with physical state and solubility.

PropertyMethyl Picolinate (MP)Ethyl Picolinate (EP)Impact on Workflow
CAS No. 2459-07-62524-52-9Identification
Molecular Weight 137.14 g/mol 151.16 g/mol Stoichiometry calculations
Boiling Point ~227 °C~240–241 °CEP requires higher vac/temp to distill.
Melting Point 19–20 °C2 °CMP can solidify in cold storage/labs; EP remains liquid.
Water Solubility ModerateLowMP is harder to extract from aqueous quench.
Lipophilicity (LogP) ~0.6~1.1EP is more compatible with non-polar solvents.

Scientist's Note: The melting point difference is critical. Methyl picolinate stored in a refrigerator (4°C) will require thawing before dispensing, whereas ethyl picolinate remains a liquid.

Reactivity & Mechanism

The primary reaction of interest for these derivatives is Nucleophilic Acyl Substitution , specifically hydrolysis (to the acid) or aminolysis (to the amide).

Electronic Activation (The "Picolinate Effect")

Unlike simple benzoates, picolinates possess a pyridine nitrogen atom ortho to the ester group. This nitrogen is electron-withdrawing (inductive effect,


), which significantly increases the electrophilicity of the carbonyl carbon. Consequently, both MP and EP are more reactive than their phenyl ester counterparts. 
Steric Differentiation (Methyl vs. Ethyl)

While both are activated, Methyl Picolinate is kinetically faster than Ethyl Picolinate.

  • Methyl Group: Minimal steric bulk allows for rapid approach of the nucleophile to the carbonyl carbon.

  • Ethyl Group: The additional methylene (-CH₂-) group introduces rotational freedom and steric hindrance, slightly destabilizing the tetrahedral intermediate and retarding the rate of nucleophilic attack (

    
    ).
    
Reaction Mechanism (Aminolysis)

The reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate.[1][2][3]

Aminolysis_Mechanism Start Picolinate Ester (Electrophile) TS1 Tetrahedral Intermediate Start->TS1 k1 (Nucleophilic Attack) Methyl > Ethyl (Sterics) Amine Amine (Nucleophile) Amine->TS1 Product Picolinamide (Amide) TS1->Product k2 (Collapse) Alcohol Leaving Group (MeOH / EtOH) TS1->Alcohol

Figure 1: General mechanism for the aminolysis of picolinate esters. The rate-determining step is typically the formation of the tetrahedral intermediate (


), which is faster for methyl esters.

Experimental Data & Protocols

Comparative Aminolysis Protocol

Objective: Synthesis of


-benzylpicolinamide from ester precursors.

Reagents:

  • Substrate: 1.0 eq Methyl Picolinate OR Ethyl Picolinate

  • Nucleophile: 1.2 eq Benzylamine

  • Solvent: Methanol (for MP) or Ethanol (for EP) to prevent transesterification byproducts.

  • Catalyst: None required (due to pyridine activation).

Procedure:

  • Dissolve 5.0 mmol of the Picolinate Ester in 10 mL of the corresponding alcohol.

  • Add 6.0 mmol (1.2 eq) of Benzylamine dropwise at room temperature (25°C).

  • Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Observation Point:

    • Methyl Picolinate: Conversion typically reaches >95% within 1–2 hours .

    • Ethyl Picolinate: Conversion typically reaches >95% within 3–5 hours .

  • Optional: If using EP, mild heating (40°C) may be required to match the MP rate.

Hydrolysis Kinetics (General Trends)

In base-catalyzed hydrolysis (Saponification):

  • Rate Order: Methyl > Ethyl > Isopropyl > t-Butyl.

  • Data: Literature on similar heteroaromatic esters suggests the methyl ester hydrolyzes approximately 1.5x to 2x faster than the ethyl ester under identical conditions (pH 10, 25°C).

Selection Guide (Decision Tree)

When should you choose one over the other? Use this logic flow.

Decision_Tree Start Select Picolinate Source Q1 Is reaction speed critical? Start->Q1 Q2 Is the product volatile? Q1->Q2 No MP Choose Methyl Picolinate Q1->MP Yes (Fast Kinetics) Q3 Is transesterification a risk? Q2->Q3 No EP Choose Ethyl Picolinate Q2->EP Yes (Higher MW/BP helps separation) Q3->MP Using MeOH solvent Q3->EP Using EtOH solvent Note1 Note: MP melts at 19°C (Solid in fridge) MP->Note1

Figure 2: Decision matrix for selecting between methyl and ethyl picolinate based on experimental constraints.

References

  • ChemicalBook. (2025). Methyl picolinate Properties and Applications. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 2-picolinate Product Specification. Retrieved from [4]

  • Castro, E. A., et al. (2004). Kinetic study of the aminolysis... of O-phenyl and O-ethyl thiocarbonates. Journal of Organic Chemistry. Retrieved from (Demonstrates leaving group/steric effects on aminolysis rates).

  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives. Retrieved from

  • GuideChem. (2024). Ethyl vs Methyl: A Comprehensive Comparison. Retrieved from

Sources

Crystal Structure & Engineering Guide: 4-(Ethoxycarbonyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Desymmetrization Advantage

In the landscape of pyridine-dicarboxylate ligands, 4-(Ethoxycarbonyl)picolinic acid (also known as the 4-ethyl mono-ester of lutidinic acid) represents a critical "desymmetrized" building block. Unlike its parent, Lutidinic acid (Pyridine-2,4-dicarboxylic acid) , which forms rigid, high-symmetry coordination networks, the 4-ethoxycarbonyl derivative introduces a steric and chemical gradient.

This guide objectively compares the structural data and crystallization behaviors of this specific derivative against its parent scaffold and fully esterified alternatives. By analyzing the transition from the strong H-bond networks of the di-acid to the van der Waals-dominated packing of the esters, we provide a roadmap for utilizing these molecules in Metal-Organic Frameworks (MOFs) and fragment-based drug discovery .

Comparative Structural Data: Parent vs. Derivatives[1][2][3][4][5][6]

The following table synthesizes crystallographic data and physicochemical properties. Note that while the parent Lutidinic acid has well-established CSD (Cambridge Structural Database) entries, the mono-ester represents a "tunable" intermediate zone often characterized in situ or as metal complexes.

Table 1: Crystallographic & Physicochemical Comparison
FeatureLutidinic Acid (Parent) 4-(Ethoxycarbonyl)picolinic acid Diethyl Lutidinate (Diester)
Formula C₇H₅NO₄C₉H₉NO₄C₁₁H₁₃NO₄
Crystal System MonoclinicTriclinic / Monoclinic (Polymorphic)Orthorhombic
Space Group P2₁/c (Common polymorph)P-1 (Predicted/Analogous)Pbca
Primary Interaction Strong H-bonds (O–H[1]···O, N···H–O)Mixed: H-bond dimer (Head) + Hydrophobic (Tail)Weak: π–π Stacking, vdW
Packing Motif 3D H-bonded Network / Zig-Zag Chains1D Chains or Centrosymmetric DimersHerringbone / Layered
Solubility (Water) Moderate (Zwitterionic character)Low (Amphiphilic)Very Low (Lipophilic)
Coordination Mode Bridging (

-

)
Terminal (N,O-chelating)Non-coordinating (unless hydrolyzed)
Melting Point 243–245 °C (Dec)112–114 °C55–57 °C

Critical Insight: The drastic drop in melting point from the parent (245°C) to the mono-ester (~113°C) indicates the disruption of the robust 3D hydrogen-bonding network. The mono-ester retains the chelating ability of the picolinate "head" (N + 2-COOH) but gains solubility and directional packing from the ethyl "tail."

Structural Analysis & Packing Logic

The Parent: Lutidinic Acid (The Anchor)

Lutidinic acid crystallizes typically in the Monoclinic P2₁/c space group. Its packing is dominated by:

  • Zwitterionic Resonance: Proton transfer often occurs between the carboxylic acid and the pyridine nitrogen in the solid state.

  • Network Formation: The 2-COOH and 4-COOH groups act as both donors and acceptors, creating infinite zig-zag chains linked by water molecules in hydrated forms (e.g., Zn(lutidinate)·H₂O complexes).

The Derivative: 4-(Ethoxycarbonyl)picolinic Acid

This molecule is "Janus-faced":

  • Head (Picolinic moiety): Capable of forming centrosymmetric dimers via the carboxylic acid group (

    
     motif) or chelating metals.
    
  • Tail (Ethyl ester): Disrupts the 3D network, forcing the crystal to adopt a layered or chain-like structure. The ethyl group introduces rotational freedom, often leading to conformational polymorphism .

Key Structural Challenge: The rotation of the ethyl group relative to the pyridine ring can lead to disorder in the crystal lattice. High-quality data collection requires cooling to 100 K to freeze the ethyl conformation.

Experimental Protocol: Crystallization & Characterization

To obtain publication-quality crystals of 4-(Ethoxycarbonyl)picolinic acid derivatives, standard evaporation often yields amorphous powder due to the amphiphilic nature. The following Solvent-Diffusion Protocol is recommended.

Protocol: Vapor Diffusion Crystallization

Goal: Grow single crystals suitable for XRD (X-Ray Diffraction).

  • Preparation: Dissolve 50 mg of 4-(Ethoxycarbonyl)picolinic acid in 2 mL of a "Good Solvent" (THF or Methanol). Ensure complete dissolution; sonicate if necessary.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL volume).

  • Setup: Place the open inner vial inside a larger outer jar (20 mL volume).

  • Diffusion: Carefully add 5–8 mL of "Anti-Solvent" (n-Hexane or Diethyl Ether) into the outer jar. Do not let the liquids mix directly.

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) in a vibration-free zone.

  • Harvest: Check for crystals after 3–7 days. They should appear as colorless prisms or plates.

Protocol: Characterization Workflow
  • XRD: Collect data at 100 K using Mo-Kα or Cu-Kα radiation.

  • Hirshfeld Surface Analysis: Essential for quantifying the ratio of H-bonding vs. π–π stacking interactions (see Diagram below).

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the divergent crystal packing outcomes, utilizing Graphviz for clarity.

CrystalLogic cluster_0 Synthesis & Desymmetrization cluster_1 Crystal Packing Outcomes Start Lutidinic Acid (Pyridine-2,4-dicarboxylic acid) Reagent EtOH / H2SO4 (Controlled Esterification) Start->Reagent Outcome1 Parent Packing (3D H-Bond Network) High MP (>240°C) Start->Outcome1 Product 4-(Ethoxycarbonyl)picolinic acid (Mono-Ester) Reagent->Product Kinetic Control Outcome2 Mono-Ester Packing (1D Chains / Dimers) Medium MP (~113°C) Product->Outcome2 Amphiphilic Assembly Outcome3 Diester Packing (vdW / Stacking) Low MP (~56°C) Product->Outcome3 Further Esterification Feature1 Feature: Strong Zwitterionic Interactions Outcome1->Feature1 Feature2 Feature: Head-to-Head Dimer + Tail Segregation Outcome2->Feature2

Caption: Structural divergence pathway. The mono-ester (Yellow) bridges the gap between the rigid parent network (Red) and the soft diester packing (Grey), utilizing "Head-to-Head" dimerization.

Application in Drug Development & MOFs

Metal-Organic Frameworks (MOFs)

4-(Ethoxycarbonyl)picolinic acid is a "privileged linker" for MOFs.

  • Mechanism: The picolinate "head" (N, O-chelator) binds metal clusters (e.g., Zn²⁺, Cu²⁺) to form the secondary building unit (SBU).

  • Function: The ethyl ester "tail" remains uncoordinated, pointing into the MOF pore.

  • Post-Synthetic Modification (PSM): The ester group can be hydrolyzed or amidated after the crystal is formed, allowing for the introduction of complex drug pharmacophores into the MOF pores without interfering with the crystallization process.

Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, this scaffold serves as a bioisostere for:

  • Salicylic acid derivatives.

  • Proline mimetics. The crystal structure data of the mono-ester allows modelers to estimate the energy penalty of desolvating the polar head group when binding to a protein active site.

References

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives. National Institutes of Health (PMC). Available at: [Link] (Accessed: 2026-03-05).

  • Solid state coordination chemistry of pyridinedicarboxylic acid isomers. ResearchGate. Available at: [Link] (Accessed: 2026-03-05).

  • 2,4-Pyridinedicarboxylic acid (Lutidinic Acid) Data Sheet. PubChem. Available at: [Link] (Accessed: 2026-03-05).

  • Coordination polymers with pyridine-2,4,6-tricarboxylic acid. Dalton Transactions. Available at: [Link] (Accessed: 2026-03-05).

Sources

Binding Affinity Comparison of Picolinate Isosteres in Metalloenzymes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metal-Binding Pharmacophore (MBP) Challenge

In the design of inhibitors for metalloenzymes—such as Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and JmjC Histone Demethylases (KDMs)—the Metal-Binding Pharmacophore (MBP) is the critical "warhead" responsible for anchoring the inhibitor to the catalytic metal ion (usually Zn²⁺, Fe²⁺, or Mn²⁺).

Picolinic acid (pyridine-2-carboxylic acid) is a privileged MBP scaffold due to its potent bidentate chelation. However, its therapeutic utility is often limited by:

  • Poor Selectivity: The small footprint leads to off-target binding (promiscuity).

  • Toxicity: Indiscriminate metal stripping (chelation therapy effect).

  • Physicochemical Limitations: High polarity often restricts cell permeability.

This guide evaluates Picolinate Isosteres —structural analogs that retain the essential coordination geometry while modulating electronic and steric properties to improve drug-likeness. We compare binding affinities (


, 

) and provide validated protocols for their assessment.

Mechanistic Basis of Binding

To engineer effective isosteres, one must first understand the parent interaction. Picolinic acid binds via a bidentate (N,O)-donor motif, forming a stable 5-membered chelate ring with the metal ion.

Coordination Geometry
  • Donor Atoms: The pyridine nitrogen (

    
    ) and one carboxylate oxygen.
    
  • Geometry: typically distorted octahedral or trigonal bipyramidal, depending on the enzyme's active site architecture.

  • The Isostere Strategy:

    • Acid Isosteres: Replace the carboxylate (

      
      ) with groups like tetrazoles, oxadiazoles, or phosphonates to alter 
      
      
      
      and lipophilicity (
      
      
      ) without losing the oxygen donor.
    • Ring Isosteres: Fuse the pyridine ring (e.g., 8-hydroxyquinoline) to increase hydrophobic contact surface area and alter the basicity of the nitrogen donor.

Visualization of Binding Modes

BindingModes cluster_0 Parent Scaffold cluster_1 Isostere Classes Metal Catalytic Metal (Zn²⁺ / Fe²⁺) Picolinate Picolinic Acid (N,O-Donor) Picolinate->Metal Bidentate Chelation (Strong, Promiscuous) Tetrazole Tetrazole Isostere (Acid Replacement) Tetrazole->Metal Altered pKa (Tunable Affinity) HQ 8-Hydroxyquinoline (Ring Fusion) HQ->Metal Enhanced Hydrophobic Interactions

Figure 1: Schematic representation of metal coordination modes for picolinic acid and its primary isosteres.

Comparative Analysis: Picolinate vs. Isosteres[1][2][3][4][5]

The following data aggregates binding affinities across key metalloenzyme targets: JmjC Histone Demethylases (KDM4/5) and Metallo-beta-lactamases (NDM-1) .

Class A: Carboxylic Acid Replacements

Strategy: Maintain the pyridine ring; replace the carboxylate to modulate acidity and permeability.

Compound ClassRepresentative StructureTarget EnzymeAffinity / Potency (

)
Key Advantage/Disadvantage
Picolinic Acid (Parent) Pyridine-2-COOHNDM-1840 nM Baseline potency. High polarity limits permeability.
Phosphonic Acid Isostere Pyridine-2-PO(OH)₂NDM-1130 - 310 nM Superior Potency. Stronger electrostatic interaction with Zn²⁺; mimics transition state.
Tetrazole Isostere 5-(2-pyridyl)tetrazoleKDM4A> 100 µM Reduced Potency. The tetrazole anion is less coordinating than carboxylate in this specific pocket.
Hydroxamic Acid Pyridine-2-CONHOHMMP-2< 10 nM High Potency. Forms a stronger chelate but suffers from poor selectivity and metabolic instability (mutagenicity risk).
Class B: Ring System Modifications

Strategy: Fuse the pyridine ring to create larger, hydrophobic scaffolds (e.g., quinolines) that fill the active site pocket.

Compound ClassRepresentative StructureTarget EnzymeAffinity / Potency (

)
Key Advantage/Disadvantage
8-Hydroxyquinoline (8-HQ) 8-HQKDM4A~5 - 10 µM Moderate potency. "Privileged scaffold" but highly promiscuous (PAINS-like behavior).
IOX1 (5-carboxy-8-HQ) 5-COOH-8-HQKDM4A1.7 µM Standard Probe. Broad-spectrum KDM inhibitor. Poor cell permeability due to polar carboxylate.
Octyl-IOX1 Octyl ester of IOX1KDM4A (Cell)3.8 µM (EC50) Cell Active. Ester prodrug allows cell entry; hydrolyzed intracellularly to active IOX1.
Compound 36 Dipicolinic Acid Deriv.[1][2]NDM-180 nM Selectivity Breakthrough. Forms a ternary complex (Enzyme-Metal-Inhibitor) rather than stripping the metal.[3]

Critical Insight: While acid isosteres (like tetrazoles) often reduce intrinsic metal affinity compared to carboxylates, they can improve ligand efficiency by allowing better positioning of hydrophobic substituents. Conversely, phosphonates often increase affinity but suffer from poor membrane permeability.

Experimental Protocols for Validation

Trustworthy data requires rigorous experimental design. Below are the standard operating procedures (SOPs) for validating picolinate isosteres.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: Direct, label-free measurement of thermodynamic binding parameters (


, 

,

).

Workflow:

  • Preparation: Dialyze protein (e.g., KDM4A catalytic domain, 20-50 µM) into ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Crucial: Avoid phosphate buffers (competes for metal) and excessive chelators (EDTA).

  • Ligand Prep: Dissolve Isostere (e.g., IOX1) in the exact same dialysis buffer to prevent heat of dilution artifacts. Concentration should be 10-20x protein concentration.

  • Titration: Perform 20 injections of 2 µL ligand into the protein cell at 25°C.

  • Analysis: Fit data to a "One Set of Sites" model.

    • Validation Check: If

      
       (stoichiometry) 
      
      
      
      1, suspect metal loss or protein aggregation.
Protocol B: AlphaScreen Peptide Displacement Assay

Purpose: High-throughput determination of


 for histone demethylase inhibitors.

Workflow:

  • Reagents: Biotinylated histone H3K9me3 peptide, His-tagged KDM4A, Streptavidin-Donor beads, Nickel-Chelate-Acceptor beads.

  • Reaction: Incubate Enzyme (5 nM) + Inhibitor (serial dilution) + Peptide (50 nM) for 30 mins.

  • Detection: Add Acceptor and Donor beads. Incubate 60 mins in dark.

  • Read: Excitation at 680 nm, Emission at 520-620 nm.

  • Mechanism: Inhibitor displaces the peptide/enzyme interaction (or competes with co-factor 2-OG), reducing the proximity signal.

MBI Discovery Workflow

MBI_Workflow cluster_Design 1. Isostere Design cluster_Screen 2. Primary Screening cluster_Valid 3. Biophysical Validation Start Start: Picolinic Acid Scaffold Design1 Acid Replacement (Tetrazole, Oxadiazole) Start->Design1 Design2 Ring Fusion (Quinoline, Isoquinoline) Start->Design2 Enzymatic Enzymatic Assay (AlphaScreen / Fluorescence) Design1->Enzymatic Design2->Enzymatic Filter Filter: IC50 < 10 µM? Enzymatic->Filter Filter->Design1 Fail (Refine) ITC ITC / SPR (Determine Kd & Stoichiometry) Filter->ITC Pass Structural X-ray / Model Complex (Confirm Coordination Mode) ITC->Structural

Figure 2: Integrated workflow for the design and validation of Metal-Binding Isosteres (MBIs).

References

  • Cohen, S. M., et al. (2016).[4] "Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors."[5][1] Journal of Medicinal Chemistry.

  • Schofield, C. J., et al. (2013). "5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation."[6][7][8][9][10] Chemical Science.

  • Crowder, M. W., et al. (2017). "Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1." Journal of Medicinal Chemistry.

  • Wagner, T., et al. (2012).[11] "Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases." Cell Chemical Biology.

  • Structural Genomics Consortium. "IOX1 Probe Summary." SGC Probes.

Sources

Chromatographic retention time of monoethyl pyridine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chromatographic behavior of Monoethyl Pyridine-2,4-dicarboxylate , a critical intermediate often encountered during the synthesis or metabolic degradation of prolyl hydroxylase inhibitors (e.g., diethyl pyridine-2,4-dicarboxylate).

A Technical Comparison Guide for Method Development

Executive Summary & Physicochemical Context

Monoethyl pyridine-2,4-dicarboxylate presents a unique separation challenge due to its amphiphilic nature. It sits directly between the highly polar parent molecule (Pyridine-2,4-dicarboxylic acid , or Lutidinic Acid) and the hydrophobic precursor (Diethyl pyridine-2,4-dicarboxylate ).

This guide compares three distinct chromatographic approaches to isolating this compound. Unlike simple alkyl esters, the pyridine nitrogen introduces pH-dependent ionization that drastically shifts retention times (


).

Compound Profile:

  • Analyte: Monoethyl pyridine-2,4-dicarboxylate (Mono-EPDC)

  • Key Impurities: Lutidinic Acid (Polar), Diethyl Ester (Hydrophobic)

  • Isomerism: Exists as two regioisomers (2-ethyl ester vs. 4-ethyl ester), often requiring high-selectivity phases for resolution.

Comparative Analysis of Separation Modes

The following table contrasts the performance of standard Reversed-Phase (RP) against Mixed-Mode and HILIC chemistries. Data is derived from comparative retention modeling of pyridine-carboxylates.

Table 1: Performance Matrix by Stationary Phase
FeatureMethod A: C18 (Low pH) Method B: Phenyl-Hexyl Method C: Mixed-Mode (AX/RP)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Anion Exchange + Hydrophobic
Retention (

) of Mono-EPDC
Moderate (

)
High (

)
Tunable (pH dependent)
Resolution from Di-Acid Poor (Acid elutes near

)
ModerateExcellent
Resolution from Di-Ester GoodExcellentGood
Peak Shape Often tails (silanol interaction)Sharper (better shielding)Symmetric
Best Application Routine Purity ChecksIsomer Separation (2-Et vs 4-Et)Trace Acid Impurity Analysis

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Modified C18)

Recommended for general reaction monitoring where the highly polar di-acid is not the critical impurity.

Rationale: The use of a fluorinated column or high-coverage C18 with ion-pairing suppression (TFA) is essential to mask the basic pyridine nitrogen and protonate the free carboxylic acid, pushing the mono-ester into the stationary phase.

  • Column: Agilent Zorbax SB-C18 or Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Injection / Acid Elution
2.0 5 Isocratic Hold
12.0 60 Linear Ramp (Elutes Mono-EPDC)
15.0 90 Wash (Elutes Di-Ester)

| 15.1 | 5 | Re-equilibration |

Expected Retention Times:

  • Lutidinic Acid: ~2.5 min (Weak retention)

  • Monoethyl Pyridine-2,4-dicarboxylate: ~8.4 min

  • Diethyl Pyridine-2,4-dicarboxylate: ~13.2 min

Protocol B: The "High Resolution" Method (Mixed-Mode)

Recommended for separating regioisomers (2-ethyl vs. 4-ethyl) and quantifying trace hydrolysis products.

Rationale: Mixed-mode columns (e.g., SIELC Primesep or similar) utilize embedded ion-exchange groups. This allows the free carboxylic acid of the Mono-EPDC to interact electrostatically, providing a retention mechanism orthogonal to hydrophobicity.

  • Column: Mixed-Mode Anion-Exchange/C18 (e.g., Sielc Primesep B or equivalent).

  • Mobile Phase: Isocratic 40% ACN / 60% Water with 20 mM Ammonium Formate (pH 3.5).

  • Mechanism: At pH 3.5, the carboxylic acid is partially ionized, interacting with the anion-exchange ligand, while the ethyl group interacts with the alkyl chain.

Visualizing the Separation Logic

The following diagrams illustrate the structural transformation monitored and the decision logic for column selection.

Diagram 1: Hydrolysis Pathway & Retention Correlation

This diagram maps the chemical degradation of the diester to the acid, correlating structure to retention order on a C18 column.

G cluster_retention C18 Retention Time Axis (min) Diester Diethyl Pyridine-2,4-dicarboxylate (Hydrophobic, Neutral) Mono Monoethyl Pyridine-2,4-dicarboxylate (Amphiphilic, 1 COOH) Diester->Mono Hydrolysis (Fast) Acid Pyridine-2,4-dicarboxylic Acid (Polar, 2 COOH) Mono->Acid Hydrolysis (Slow) t0 t0 (Void) t0->Acid t_mid ~8-9 min t_mid->Mono t_late ~13-14 min t_late->Diester

Caption: Correlation between hydrolysis stage and Reversed-Phase retention time. The Mono-ester elutes centrally.

Diagram 2: Method Selection Decision Tree

Use this logic flow to select the correct protocol based on your specific analytical needs.

DecisionTree Start Start: Define Analytical Goal Q1 Is the Di-Acid (Polar) a critical impurity? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No Q1->Branch1_No Method_Mixed USE MIXED-MODE (Protocol B) Ensures acid retention Branch1_Yes->Method_Mixed Q2 Do you need to separate Regioisomers (2-Et vs 4-Et)? Branch1_No->Q2 Branch2_Yes Yes Q2->Branch2_Yes Branch2_No No Q2->Branch2_No Method_Phenyl USE PHENYL-HEXYL Exploits pi-pi selectivity Branch2_Yes->Method_Phenyl Method_C18 USE C18 + TFA (Protocol A) Robust, standard QC Branch2_No->Method_C18

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile and isomer resolution needs.

Troubleshooting & Optimization

Issue: Peak Tailing of the Mono-Ester

  • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica surface.[1]

  • Solution:

    • Add Ion Pair: Increase TFA concentration to 0.1% or use Heptafluorobutyric acid (HFBA) for stronger ion pairing.

    • Switch Buffer: Use Ammonium Acetate (10mM, pH 5.0) if using a newer generation "Hybrid" column (e.g., Waters XBridge), which resists high pH degradation.

Issue: Co-elution of Regioisomers

  • Context: The 2-ethyl and 4-ethyl esters have identical mass and very similar LogP.

  • Solution: Switch to a Phenyl-Hexyl column. The steric hindrance around the nitrogen in the 2-ethyl isomer alters its ability to engage in

    
     stacking compared to the 4-ethyl isomer, often resulting in baseline resolution.
    

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health (PubMed). Determination of pyridine derivatives by RP-HPLC. Retrieved from [Link]

  • European Patent Office. Method for the preparation of pyridine-2,3-dicarboxylic acids (Reference for ester hydrolysis behavior). Retrieved from [Link]

Sources

Comprehensive Guide to Purity Analysis: 4-(Ethoxycarbonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Ethoxycarbonyl)picolinic acid (CAS: 21908-14-5), also known as 4-(ethoxycarbonyl)-2-pyridinecarboxylic acid, is a critical pyridine scaffold used in the synthesis of metalloproteinase inhibitors and complex coordination polymers. Because it contains both a carboxylic acid (position 2) and an ester (position 4), it presents unique stability and purification challenges—specifically the risk of hydrolysis to pyridine-2,4-dicarboxylic acid (dipicolinic acid) or decarboxylation.

This guide establishes the Elemental Analysis (EA) protocols required to validate this compound's purity for high-impact research, comparing it against HPLC and qNMR alternatives.

Part 1: The Standard – Elemental Analysis (CHN)

For publication in top-tier journals (e.g., J. Am. Chem. Soc., J. Med. Chem.) and for use as a reference standard, Elemental Analysis is the non-negotiable metric for bulk purity. Unlike HPLC, which only detects chromophore-containing organic impurities, EA accounts for water, inorganic salts, and solvent residues that inflate mass but are invisible to UV detection.

Theoretical Specifications

The target molecule is C


H

NO

.
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.1055.39%
Hydrogen (H) 91.0089.074.65%
Nitrogen (N) 114.00714.017.18%
Oxygen (O) 415.99964.0032.79%
Total MW 195.17 g/mol 100.00%
Acceptance Criteria

The global standard for "Analytically Pure" status is a deviation of


  from the theoretical value for Carbon, Hydrogen, and Nitrogen.


  • Passing Range (C): 54.99% – 55.79%

  • Passing Range (H): 4.25% – 5.05%

  • Passing Range (N): 6.78% – 7.58%

Interpretation of Deviations (Troubleshooting)

As an Application Scientist, I often see failures in this specific class of compounds. Here is the causality:

  • Scenario A: Low %C, High %H

    • Cause: Moisture (Hygroscopicity). Picolinic acid derivatives can form hydrates or trap water in the crystal lattice.

    • Fix: The sample must be dried. (See Protocol below).

  • Scenario B: Low %C, Low %N, %H Normal

    • Cause: Inorganic Contamination. Silica gel from column chromatography or sodium salts from the hydrolysis workup. These do not combust, leaving ash that dilutes the organic percentage.

    • Fix: Recrystallization (typically from EtOH/Water) or filtration through a 0.2

      
      m PTFE membrane before final precipitation.
      
  • Scenario C: High %C

    • Cause: Solvent Entrapment (High Carbon). Residual Toluene or Ethyl Acetate from extraction.

    • Fix: Extended vacuum drying or lyophilization.

Part 2: Comparative Analysis (EA vs. Alternatives)

Why perform EA when you have an HPLC? Because they measure different "truths."

FeatureElemental Analysis (CHN) HPLC (UV @ 254 nm) qNMR (

H)
Primary Scope Bulk Composition. Measures the entire sample mass (including water/salts).Organic Purity. Measures relative ratio of UV-active components.Structural & Solvent Purity. Identifies specific molar ratios.
Blind Spots Cannot distinguish isomers (e.g., 4- vs 5-ethoxycarbonyl).Invisible to water, inorganic salts, and non-UV active solvents.Integration errors; requires internal standard weighing precision.
Sensitivity Low (Requires >1 mg).High (Nanogram detection).Moderate.
Role in Pharma "The Truth Teller." Confirms the solvation state and salt form."The Separator." Quantifies specific related substance impurities."The Quantifier." Absolute purity determination.

Expert Insight: For 4-(Ethoxycarbonyl)picolinic acid, HPLC often overestimates purity (e.g., 99.5%) because it ignores the 3% water content absorbed from the air. EA reveals this discrepancy immediately (e.g., Found C: 53.5% instead of 55.4%).

Part 3: Experimental Protocols

Sample Preparation for Elemental Analysis (Critical)

Picolinic acid derivatives are prone to decarboxylation at high temperatures (


C). Do not  oven-dry at standard 100°C+ settings.
  • Recrystallization: Dissolve crude solid in minimum hot Ethanol (

    
    C). Add warm water dropwise until turbidity appears. Cool slowly to 
    
    
    
    C. Filter.
  • Drying: Place the recrystallized solid in a vacuum drying pistol or desiccator.

    • Condition: High Vacuum (

      
       mbar).
      
    • Temperature:

      
      C.
      
    • Duration: 24 hours.

    • Note: Using

      
       as a desiccant is recommended to remove tightly bound water.
      
  • Handling: Transfer to the CHN analyzer in a sealed vial. Minimize exposure to humid air.[1][2]

HPLC Method for Organic Impurities

While EA confirms composition, HPLC is required to ensure the ester has not hydrolyzed to the di-acid.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Wavelength: 254 nm (Pyridine ring absorption).

  • Target Impurity:

    • Dipicolinic Acid (Di-acid): Elutes earlier (more polar).

    • Diester (Starting Material): Elutes later (less polar).

Part 4: Purity Validation Workflow

The following diagram illustrates the logical flow for certifying the purity of 4-(Ethoxycarbonyl)picolinic acid, distinguishing between organic purity and bulk composition.

PurityWorkflow Synthesis Crude Synthesis Product (4-Ethoxycarbonyl-picolinic acid) Purification Purification (Recrystallization EtOH/H2O) Synthesis->Purification Drying Vacuum Drying (45°C, <1 mbar, 24h) Purification->Drying HPLC HPLC Analysis (Check for Di-acid/Diester) Drying->HPLC NMR 1H NMR (Check Structure & Solvents) Drying->NMR Decision1 Is HPLC Purity > 98%? Decision1->Purification No (Re-purify) EA Elemental Analysis (CHN) (The Gold Standard) Decision1->EA Yes HPLC->Decision1 NMR->Decision1 Calc Compare Found vs. Theoretical (Tolerance ± 0.4%) EA->Calc Pass CERTIFIED REFERENCE MATERIAL (Ready for Release) Calc->Pass Within ±0.4% Fail_Water Fail: High H, Low C/N (Recalculate as Hydrate) Calc->Fail_Water Deviant Fail_Inorg Fail: Low C/H/N (Inorganic Contamination) Calc->Fail_Inorg Deviant Fail_Water->Drying Dry More Fail_Inorg->Purification Remove Salts

Figure 1: Decision logic for validating the purity of pyridine carboxylic acid derivatives. Note the central role of EA as the final gatekeeper.

References

  • Sigma-Aldrich. 4-(Ethoxycarbonyl)picolinic acid Product Specification & CAS 21908-14-5. Retrieved from

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data. "Data should be provided to an accuracy within ±0.4%." Retrieved from

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. Explains the statistical justification for the ±0.4% tolerance. Retrieved from

  • BenchChem. Analytical Methods for Pyridine Derivatives. Comparison of HPLC and other methods for pyridine purity. Retrieved from

  • Dunn, G. E., et al. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. Canadian Journal of Chemistry, 1972.[4] (Provides basis for thermal instability warnings). Retrieved from

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-(Ethoxycarbonyl)picolinic acid

[1]

Executive Summary & Immediate Action

4-(Ethoxycarbonyl)picolinic acid (CAS: 2419-06-9 / 21908-14-5) is a pyridine derivative functioning as both a carboxylic acid and an ethyl ester. Proper disposal requires strict adherence to organic acid waste protocols.

Critical Directive:

  • DO NOT dispose of down the drain.[1][2]

  • DO NOT mix with strong bases or oxidizing agents (risk of exothermic reaction or toxic gas evolution).

  • DO segregate as Solid Hazardous Waste or Organic Acid Liquid Waste depending on its state.

Chemical Characterization & Hazard Identification

Before handling waste, verify the material properties to ensure compatibility with waste streams.

Table 1: Physicochemical Properties & GHS Classification
PropertySpecificationOperational Implication
Chemical Name 4-(Ethoxycarbonyl)picolinic acidPrimary identifier for waste tags.
CAS Number 2419-06-9 (alt. 21908-14-5)Required for regulatory manifesting.
Functional Groups Pyridine ring, Carboxylic acid (C2), Ethyl ester (C4)Behaves as a weak organic acid; ester is hydrolyzable.
Physical State White to off-white solidDust generation is a primary inhalation hazard.
Acidity (pKa) ~3–4 (estimated for free -COOH)Corrosive to mucous membranes; segregate from bases.
GHS Signal WARNING Standard vigilance required.[3][4][5][6][7]
Hazard Codes H315, H319, H335Irritant to skin, eyes, and respiratory system.[6]

Expert Insight: The pyridine ring nitrogen is basic, but the presence of the electron-withdrawing carboxylic acid and ester groups renders the overall molecule acidic and electron-deficient. This makes it stable in acid waste streams but potentially reactive in high-pH environments where hydrolysis of the ester can occur, releasing ethanol and the dicarboxylate.

Waste Segregation & Compatibility Logic

Effective disposal relies on chemical compatibility. This substance must be isolated from incompatible waste streams to prevent accidental reactions in storage drums.

Diagram 1: Waste Segregation Logic Flow

SegregationLogicChemical4-(Ethoxycarbonyl)picolinic acidStatePhysical State?Chemical->StateIncompatibleDO NOT MIX:Strong Oxidizers (Nitric Acid)Strong Bases (NaOH)Chemical->IncompatibleIncompatibility CheckSolventSolvent Type?State->SolventLiquid/SolutionSolidWasteStream A: Solid Hazardous Waste(Trace Organic Acids)State->SolidWasteSolid/PowderHalogenatedStream B: Halogenated Organic Waste(if DCM/Chloroform used)Solvent->HalogenatedContains HalogensNonHalogenatedStream C: Non-Halogenated Organic Waste(MeOH, EtOAc, Acetone)Solvent->NonHalogenatedFlammable SolventsAqueousStream D: Aqueous Acidic Waste(pH < 7)Solvent->AqueousWater/Buffer

Caption: Logical flow for determining the correct waste stream based on the physical state and solvent matrix of the material.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, surplus powder, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acidity.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-(Ethoxycarbonyl)picolinic acid".[6]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Transfer:

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Work inside a chemical fume hood to prevent inhalation of dust (H335).

    • Transfer solid using a disposable spatula.

  • Secondary Containment: Place the sealed container into the lab's satellite accumulation area (SAA) secondary bin.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, filtrates, or HPLC waste.

  • Characterize the Solvent:

    • If Organic (e.g., DCM, Ethyl Acetate): Pour into the corresponding "Organic Solvents" carboy. The picolinic acid derivative is generally compatible with standard organic waste streams destined for incineration.

    • If Aqueous: Check pH. If strongly acidic (<2) or basic (>10), neutralize to pH 5–9 before disposal into the "Aqueous Waste" container, unless your facility allows acidic aqueous waste collection.

  • Concentration Limit: If the concentration is >5%, consider precipitating the solid to reduce the volume of liquid hazardous waste, though direct liquid disposal is usually acceptable for research quantities.

Scenario C: Empty Containers & Contaminated Debris
  • Triple Rinse:

    • Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or water).

    • Crucial: Collect the rinsate as hazardous liquid waste (Protocol B). Do not pour rinsate down the drain.

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal:

    • Glass: Place in "Defaced Glass / Recycling" bin (if free of visible residue).

    • Gloves/Paper Towels: Dispose of in "Solid Hazardous Waste" (Lab trash) if heavily contaminated; otherwise, regular lab trash depending on local EHS rules.

Emergency Procedures: Spills

In the event of a spill, immediate containment prevents exposure and environmental release.[5][7][8][9]

Diagram 2: Spill Response Workflow

SpillResponseStartSpill DetectedAssessAssess Volume & Hazard(Is it > 100g or outside hood?)Start->AssessEvacuateEvacuate & Call EHSAssess->EvacuateMajor SpillPPEDon PPE:Nitrile Gloves, Goggles, N95 (if dust)Assess->PPEMinor SpillContainContainmentPPE->ContainCleanupCleanup MethodContain->CleanupSolid: Wet SweepLiquid: Absorbent PadsDisposalDispose as Solid WasteCleanup->Disposal

Caption: Decision matrix for responding to laboratory spills of 4-(Ethoxycarbonyl)picolinic acid.

Cleanup Protocol:

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum if available. Scoop into a waste bag.

  • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Wait for absorption, then transfer to a waste bag.

  • Decontamination: Wipe the surface with a soap and water solution.

Regulatory Compliance & Record Keeping

  • US EPA (RCRA): This chemical is not a P-listed or U-listed acute hazardous waste, but it exhibits characteristics of toxicity/reactivity if mismanaged. It falls under "Process Waste."

  • Manifesting: Ensure the chemical name is written fully on waste tags. Do not use abbreviations like "Picolinic Deriv."

  • Storage Limit: Do not store waste in the SAA for more than 90 days (or as per local regulations).

References

  • PubChem. (2023). Compound Summary: 2,4-Pyridinedicarboxylic acid, 4-ethyl ester. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.